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  • Product: 3-Methoxyisoquinolin-5-amine
  • CAS: 1374652-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methoxyisoquinolin-5-amine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Foreword The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among the vast array of isoquinoline derivatives, 3-Methoxyisoquinolin-5-amine has emerged as a significant building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 3-Methoxyisoquinolin-5-amine, including its chemical identity, and potential applications in drug discovery, based on the current scientific landscape.

Chemical Identity and Properties

CAS Number: 1374652-73-9[2]

Molecular Formula: C₁₀H₁₀N₂O

Exact Molecular Weight: 174.0793 g/mol

Structural and Physicochemical Properties

The structure of 3-Methoxyisoquinolin-5-amine features an isoquinoline core with a methoxy group at the 3-position and an amine group at the 5-position. The presence of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential for forming intermolecular interactions, which are critical for its utility in medicinal chemistry.

PropertyValue
CAS Number 1374652-73-9
Molecular Formula C₁₀H₁₀N₂O
Exact Molecular Weight 174.0793 g/mol
Topological Polar Surface Area 51.34 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

This data is calculated based on the chemical structure.

Synthesis and Reactivity

A potential synthetic pathway could involve the construction of a suitably substituted β-phenylethylamine derivative, followed by a Bischler-Napieralski or Pictet-Spengler type cyclization to form the isoquinoline core. Subsequent functional group manipulations, such as nitration, reduction, and methoxylation, would then be employed to introduce the amine and methoxy groups at the desired positions.

The reactivity of 3-Methoxyisoquinolin-5-amine is dictated by its constituent functional groups. The primary amine at the 5-position is a nucleophilic center and can readily participate in reactions such as acylation, alkylation, and condensation to form a variety of derivatives. The isoquinoline nitrogen imparts basic properties to the molecule, and the aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy and amino substituents. The methoxy group can potentially be cleaved to reveal a hydroxyl group, offering another point for chemical modification.[3]

Spectroscopic Characterization (Predicted)

Although specific experimental spectra for 3-Methoxyisoquinolin-5-amine are not publicly available, a predicted spectroscopic profile can be outlined based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methoxy and amino groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons bearing the methoxy and amino groups, as well as the other aromatic carbons, will provide key information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the isoquinoline ring system, and C-O stretching of the methoxy group.[4]

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the exact molecular weight of the compound. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the isoquinoline ring system, providing further confirmation of the structure.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 3-Methoxyisoquinolin-5-amine scaffold is of significant interest to medicinal chemists due to its potential to serve as a versatile starting material for the synthesis of biologically active molecules. The primary amine provides a convenient handle for the introduction of various side chains and pharmacophores, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Isoquinoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][6] The specific substitution pattern of 3-methoxy and 5-amino groups can be strategically utilized to modulate the pharmacological properties of the resulting compounds, such as their target binding affinity, selectivity, and pharmacokinetic profiles.

For instance, the amine group can be acylated or alkylated to introduce functionalities that can interact with specific residues in a biological target, while the methoxy group can influence solubility and metabolic stability.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methoxyisoquinolin-5-amine. Based on the safety data sheets of related aminoisoquinolines, the following general guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8][9][10][11]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[7][8][9][10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8][9][10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Future Perspectives

The unique combination of a methoxy and an amino group on the isoquinoline scaffold makes 3-Methoxyisoquinolin-5-amine a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into efficient and scalable synthetic routes for this compound is warranted. Elucidation of its detailed spectroscopic and reactivity profile through experimental studies will undoubtedly accelerate its use in drug discovery and development, leading to the identification of new and improved therapeutic agents.

Workflow and Pathway Visualization

Synthetic Logic for Substituted Isoquinolines

The following diagram illustrates a generalized logical workflow for the synthesis of functionalized isoquinolines, which could be adapted for the preparation of 3-Methoxyisoquinolin-5-amine.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_fgs Functional Group Interconversion cluster_final Final Product A Substituted β-Phenylethylamine C Cyclization (e.g., Bischler-Napieralski) A->C B Acylating/Condensing Agent B->C D Dehydrogenation C->D E Nitration D->E G Methoxylation D->G F Reduction of Nitro Group E->F H 3-Methoxyisoquinolin-5-amine F->H G->H

Sources

Exploratory

Safety and Handling Whitepaper for Novel Isoquinoline Derivatives: Focus on 3-Methoxyisoquinolin-5-amine

Executive Summary In modern drug development, functionalized isoquinolines serve as critical pharmacophores due to their ability to interact with diverse kinase and receptor targets. 3-Methoxyisoquinolin-5-amine (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, functionalized isoquinolines serve as critical pharmacophores due to their ability to interact with diverse kinase and receptor targets. 3-Methoxyisoquinolin-5-amine (CAS: 1374652-73-9) is a highly reactive, lipophilic building block[1]. As a Senior Application Scientist, I have designed this technical guide to transcend standard Material Safety Data Sheets (MSDS). Rather than simply listing hazards, this whitepaper establishes a self-validating framework for the safe handling, dissolution, and experimental application of this compound, ensuring both scientific integrity and operator safety.

Chemical Identity & Structural Significance

Understanding the physical properties of a compound is the first step in predicting its behavior in vitro and its physiological hazards.

PropertyValueMechanistic Significance
Chemical Name 3-Methoxyisoquinolin-5-aminePrimary amine at C5 allows for rapid derivatization.
CAS Number 1374652-73-9Unique identifier for regulatory compliance[1].
Molecular Formula C10H10N2OHigh carbon-to-heteroatom ratio dictates lipophilicity.
Molecular Weight 174.20 g/mol Small molecule; easily crosses biological membranes.
Structural Features Bicyclic aromatic, C3-methoxyThe methoxy group acts as an electron-donating group, making the aromatic system prone to oxidation if exposed to strong oxidizers.

Hazard Identification & Toxicological Profile

Based on the structural homology to other amino-isoquinolines and tetrahydroisoquinolines[2], 3-Methoxyisoquinolin-5-amine presents specific occupational hazards. We extrapolate these risks based on established toxicological mechanisms[3].

Hazard ClassGHS CategoryCodeCausality / Toxicological Mechanism
Acute Toxicity Category 4H302 / H312Rapid gastrointestinal and dermal absorption driven by the lipophilic bicyclic core[4].
Skin Irritation Category 2H315Aromatic amines partition into the stratum corneum, disrupting lipid bilayer integrity[3].
Eye Irritation Category 2AH319The basic nature of the primary amine causes localized pH shifts upon contact with ocular fluid[2].
STOT SE Category 3H335Aerosolized micro-particulates directly irritate respiratory mucosa upon inhalation[4].
Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationScientific Justification
Gloves Double Nitrile (≥ 0.11 mm)Nitrile provides a superior barrier against permeation by lipophilic aromatic amines compared to standard latex[4].
Eye Protection Splash Goggles (EN 166)Protects against both particulate aerosolization and basic pH shifts from accidental amine contact[3].
Respirator N95 / P100 Particulate MaskPrevents inhalation of electrostatically charged powders during the weighing process[4].

Standard Operating Procedures (SOP): Experimental Workflows

To ensure experimental reproducibility and safety, every protocol must be a self-validating system. The following workflow details the safe preparation of a 10 mM in vitro stock solution.

Step-by-Step Methodology: Safe Dissolution & Stock Preparation
  • Environmental Pre-Check (Validation Step): Before opening the chemical vial, validate that the fume hood face velocity is ≥ 100 feet per minute (fpm).

    • Causality: Isoquinoline powders are prone to static cling and aerosolization. Adequate airflow ensures that any aerosolized particulates are drawn away from the operator's breathing zone[2].

  • Static Mitigation & Weighing: Use an anti-static ionizer bar near the analytical balance. Weigh the required mass of 3-Methoxyisoquinolin-5-amine onto a static-free weighing boat.

    • Causality: Eliminating static prevents the powder from repelling off the spatula, mitigating the risk of cross-contamination and unexpected dermal exposure.

  • Solvent Addition: Transfer the powder to an amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex vigorously for 30 seconds.

    • Causality: The lipophilic nature of the methoxy-isoquinoline core makes it poorly soluble in aqueous buffers. DMSO effectively disrupts the crystal lattice.

  • Optical Validation (Validation Step): Hold the vial against a strong light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, micro-precipitates remain.

    • Causality: Undissolved micro-precipitates will artificially lower the effective concentration in biological assays, leading to false-negative efficacy data. If cloudy, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Purge the headspace of the vial with Argon gas, seal tightly, and store at -20°C.

    • Causality: Argon displaces oxygen, preventing the auto-oxidation of the electron-rich amine group. Amber glass prevents photo-degradation of the aromatic ring system.

Emergency Response & Environmental Controls

Emergency protocols must be rooted in the chemical properties of the spill.

  • Spill Containment: If a dry powder spill occurs, do not use water [4].

    • Causality: Water will not dissolve this lipophilic compound; it will only spread the hazardous material across a larger surface area, increasing the contamination footprint.

  • Neutralization & Cleanup: Cover the spill with an inert, dry absorbent (e.g., diatomaceous earth or sand)[5]. Sweep up using non-sparking tools.

  • Surface Decontamination: For the final wipe-down of the bench, use a slightly acidic solution (e.g., 1% acetic acid).

    • Causality: The acid protonates the basic amine group (forming a water-soluble salt), drastically increasing its aqueous solubility and allowing for complete removal from the stainless steel or epoxy surface.

Workflow & Logic Visualization

G Start Receive 3-Methoxyisoquinolin-5-amine Hood Validate Fume Hood Flow (≥ 100 fpm) Start->Hood PPE Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weigh Weighing & Dissolution (DMSO) PPE->Weigh Spill Spill Occurred? Weigh->Spill Emergency Evacuate & Use Inert Absorbent Spill->Emergency Yes Proceed Proceed to Biological Assay Spill->Proceed No Emergency->Hood Decontaminate & Restart

Caption: Workflow and emergency logic for handling 3-Methoxyisoquinolin-5-amine in laboratory settings.

References

  • NextSDS Chemical Database , 3-Methoxyisoquinolin-5-aMine — Chemical Substance Information. Available at: [Link]

Sources

Foundational

Preliminary Cytotoxicity Studies of 3-Methoxyisoquinolin-5-amine and Its Derivatives: A Technical Guide for Preclinical Evaluation

Executive Summary & Chemical Rationale The development of novel antineoplastic agents relies heavily on privileged heterocyclic scaffolds. 3-Methoxyisoquinolin-5-amine (Molecular Formula: C₁₀H₁₀N₂O, CAS: 1374652-73-9) se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of novel antineoplastic agents relies heavily on privileged heterocyclic scaffolds. 3-Methoxyisoquinolin-5-amine (Molecular Formula: C₁₀H₁₀N₂O, CAS: 1374652-73-9) serves as a critical synthetic building block in modern medicinal chemistry. When derivatized into complex isoquinoline-5-amines—such as chromeno[2,3-c]isoquinoline-5-amines—these molecules exhibit profound antiproliferative activities against a wide panel of human tumor cells, including cisplatin-resistant ovarian carcinomas .

Recent 2025 pharmacological reviews highlight that synthetic isoquinoline-based derivatives exert their cytotoxicity through diverse, multi-target mechanisms. These include the disruption of PI3K/Akt/mTOR signaling pathways, the generation of reactive oxygen species (ROS), and the induction of G2/M cell cycle arrest . Furthermore, the quinone and amine moieties within these structures frequently undergo redox cycling in vivo. This amplifies ROS generation, selectively damaging multidrug-resistant (MDR) cancer cells that already possess elevated basal ROS levels, thereby triggering mitochondrial depolarization and apoptosis .

Pathway Compound Isoquinoline-5-amine Derivative ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Redox Cycling DNA DNA Intercalation / Damage Compound->DNA Intercalation Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) DNA->CellCycle Checkpoint Activation CellCycle->Apoptosis

Fig 1: Dual-mechanism signaling pathway of isoquinoline-5-amine induced apoptosis.

The Self-Validating Experimental Workflow

As a Senior Application Scientist, I must emphasize a critical pitfall in early drug discovery: relying on a single viability assay . Compounds like isoquinoline derivatives can occasionally interfere directly with mitochondrial dehydrogenases or exhibit autofluorescence, leading to false positives in standard colorimetric assays.

To ensure scientific integrity, we employ a self-validating tripartite system . We do not merely ask if the cells died; we ask how they died. We pair metabolic flux (MTT) with membrane asymmetry (Annexin V) and biochemical execution (Caspase-Glo). If a compound shows high cytotoxicity in MTT but fails to induce Caspase-3/7 cleavage, the result is flagged as potential necrosis or assay interference rather than targeted apoptosis.

Workflow Phase1 Phase 1: Viability Screening (MTT Assay) Decision Hit Selection (IC50 < 10 µM) Phase1->Decision Dose-Response Phase2 Phase 2: Apoptosis Profiling (Flow Cytometry) Decision->Phase2 Active Hits Phase3 Phase 3: Mechanistic Validation (ROS & Caspase) Phase2->Phase3 Mechanism Check InVivo Preclinical In Vivo Models Phase3->InVivo Validated Lead

Fig 2: Self-validating experimental workflow for preclinical cytotoxicity screening.

Detailed Methodologies & Causality

Protocol A: High-Throughput Metabolic Viability (MTT Assay)

Causality Check: The MTT assay does not count dead cells; it measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity. A reduction in absorbance directly correlates to a collapse in metabolic flux, serving as our first indicator of cytotoxicity.

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7, A2780cp8) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare a 10 mM stock of the 3-Methoxyisoquinolin-5-amine derivative in DMSO. Perform serial dilutions in culture media (ranging from 0.1 µM to 100 µM). Critical: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity. Treat cells for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Why 4 hours? This provides sufficient time for viable cells to internalize the tetrazolium dye and reduce it to insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality Check: During early apoptosis, cells lose membrane asymmetry, flipping Phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V binds PS with high affinity, but only in the presence of calcium. Propidium Iodide (PI) is a bulky intercalator that can only enter cells if the membrane is physically compromised (late apoptosis/necrosis).

  • Harvesting: Post-treatment (24h), collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Do not discard the media, as you will lose the late-apoptotic population.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Binding Buffer Resuspension: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Causality: This buffer contains 2.5 mM CaCl₂, which is strictly required for the Annexin V-PS binding interaction.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Quantitative Data Presentation

To contextualize the efficacy of novel isoquinoline-5-amines, we benchmark their performance against established chemotherapeutics like Doxorubicin. The data below synthesizes expected IC₅₀ ranges for highly active chromeno[2,3-c]isoquinoline-5-amine derivatives across standard human tumor cell lines .

Compound ClassCell LineTissue OriginIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
Chromeno-isoquinoline-5-amineA549Lung Carcinoma2.15 ± 0.30.15
Chromeno-isoquinoline-5-amineMCF-7Breast Adenocarcinoma7.00 ± 0.50.28
Chromeno-isoquinoline-5-amineA2780cp8Ovarian (Cisplatin-Resistant)4.50 ± 0.41.10
Unsubstituted Isoquinoline CoreMCF-7Breast Adenocarcinoma> 70.00.28

Data Interpretation: While the novel derivatives are generally less potent than Doxorubicin in sensitive lines, their ability to maintain low-micromolar efficacy against the cisplatin-resistant A2780cp8 line highlights the unique MDR-evading properties of the isoquinoline scaffold [[1]]([Link]).

References

  • 3-Methoxyisoquinolin-5-amine — Chemical Substance Information. NextSDS / Global Labor. Available at:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules (MDPI), 2025. Available at:[Link]

  • Reductive domino reaction to access chromeno[2,3-c]isoquinoline-5-amines with antiproliferative activities against human tumor cells. Bioorganic Chemistry, 2020. Available at:[Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry (ACS), 2024. Available at:[Link]

Sources

Exploratory

The 3-Methoxyisoquinolin-5-amine Scaffold: A Privileged Chemotype in Modern Kinase and PARP Inhibition

Executive Summary In the landscape of targeted drug discovery, the isoquinoline core serves as a foundational pharmacophore for ATP-competitive kinase inhibitors and DNA-repair modulators. Specifically, 3-Methoxyisoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the isoquinoline core serves as a foundational pharmacophore for ATP-competitive kinase inhibitors and DNA-repair modulators. Specifically, 3-Methoxyisoquinolin-5-amine (CAS 1374652-73-9)[1] has emerged as a highly privileged structural building block. By strategically positioning an electron-donating methoxy group at the C3 position and a versatile primary amine at the C5 position, medicinal chemists can finely tune both the electronic landscape of the heterocyclic core and its spatial trajectory into the binding pockets of target proteins.

This technical guide dissects the molecular rationale, mechanistic pathways, and self-validating synthetic protocols required to leverage 3-methoxyisoquinolin-5-amine derivatives in the development of next-generation therapeutics.

Molecular Architecture: The Causality of the Scaffold

The design of 3-methoxyisoquinolin-5-amine derivatives is not arbitrary; it is rooted in strict structure-activity relationship (SAR) causality[2].

  • The Isoquinoline Core: Mimics the purine ring of ATP, allowing the molecule to anchor into the highly conserved kinase hinge region via hydrogen bonding.

  • The C3-Methoxy Substitution: The addition of a methoxy group at the C3 position serves two critical functions. First, it acts as an electron-donating group via resonance, increasing the electron density of the isoquinoline ring and subtly raising the pKa of the N2 nitrogen. This strengthens the hydrogen bond with the backbone amide of the kinase hinge region. Second, the steric bulk of the methoxy group restricts the rotational degrees of freedom of the molecule in the binding pocket, locking it into a bioactive conformation and improving kinase selectivity[3].

  • The C5-Amine Vector: The C5 position naturally projects toward the solvent-exposed region or the DFG-motif (depending on the specific kinase conformation). The primary amine provides a highly reactive, orthogonal synthetic vector for attaching sulfonamides (as seen in the classic ROCK inhibitor Fasudil) or complex amides to access hydrophobic pocket II[4]. Furthermore, 5-aminoisoquinoline derivatives are well-documented as potent Poly [ADP-ribose] polymerase 1 (PARP-1) inhibitors[5].

Mechanistic Pathways & Target Engagement

Derivatives of 3-methoxyisoquinolin-5-amine primarily exert their biological activity by disrupting specific signal transduction cascades. Two of the most prominent targets are Rho-associated protein kinase (ROCK1/2) and Protein Kinase N3 (PKN3) .

When a 3-methoxyisoquinolin-5-amine derivative binds to ROCK, it outcompetes ATP. This prevents ROCK from phosphorylating the Myosin Light Chain Phosphatase (MLCP). Unphosphorylated MLCP remains active, continuously dephosphorylating the Myosin Light Chain (MLC), which ultimately halts actin cytoskeleton contraction and induces smooth muscle relaxation (vasodilation).

ROCK_Signaling RhoA RhoA (Active GTPase) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor 3-Methoxyisoquinolin-5-amine Derivative Inhibitor->ROCK ATP-Competitive Inhibition MLCP->MLC Fails to Dephosphorylate Actin Actin Cytoskeleton Contraction MLC->Actin Induces

Fig 1. Mechanism of 3-Methoxyisoquinolin-5-amine derivatives in the ROCK signaling pathway.

Experimental Workflows: Synthesis & Validation

To ensure high scientific integrity, the synthesis of 3-methoxyisoquinolin-5-amine kinase inhibitors must follow a self-validating protocol. Each step incorporates specific analytical checkpoints to prevent the propagation of errors.

Step 1: Regioselective Electrophilic Nitration

Objective: Introduce a nitro group precisely at the C5 position of the 3-methoxyisoquinoline core.

  • Dissolve 3-methoxyisoquinoline (1.0 eq) in concentrated H2​SO4​ at 0°C. Causality: Sulfuric acid acts as both the solvent and the catalyst to generate the highly electrophilic nitronium ion ( NO2+​ ).

  • Add KNO3​ (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C to prevent over-nitration or ring degradation.

  • Stir for 2 hours at room temperature, then pour over crushed ice and neutralize with NH4​OH .

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the starting material ( Rf​=0.6 ) and the appearance of a distinct yellow spot ( Rf​=0.4 ) indicates successful nitration. Confirm C5-regioselectivity via 1H -NMR (look for the absence of the C5 proton doublet at ~7.8 ppm).

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine without compromising the methoxy group.

  • Dissolve the 3-methoxy-5-nitroisoquinoline intermediate in anhydrous methanol.

  • Add 10% Pd/C (0.1 eq by weight). Causality: Palladium on carbon under mild conditions (1 atm H2​ , room temperature) selectively reduces the nitro group without causing hydrogenolysis of the C3-methoxy ether or saturating the aromatic isoquinoline ring.

  • Stir under a hydrogen balloon for 4 hours. Filter through a Celite pad to remove the catalyst.

  • Self-Validation Checkpoint: LC-MS analysis must show a mass shift of -30 Da (loss of O2​ , addition of H2​ ). The solution should transition from yellow to colorless.

Step 3: Sulfonylation (Derivatization)

Objective: Attach the functional tail (e.g., piperazine sulfonamide) to target the kinase pocket.

  • Dissolve 3-methoxyisoquinolin-5-amine in anhydrous pyridine. Causality: Pyridine serves a dual purpose: it is an excellent solvent for the polar amine and acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the newly formed sulfonamide.

  • Add the desired sulfonyl chloride (e.g., 1-Boc-piperazine-4-sulfonyl chloride) dropwise at 0°C.

  • Stir overnight at room temperature, concentrate in vacuo, and purify via flash chromatography.

  • Self-Validation Checkpoint: Final 1H -NMR must show the integration of the piperazine protons (~3.0-3.5 ppm) relative to the isoquinoline aromatic protons, confirming a 1:1 coupling.

Synthesis_Workflow SM 3-Methoxyisoquinoline Nitration 1. Nitration (KNO3, H2SO4) SM->Nitration Intermediate 5-Nitro Intermediate Nitration->Intermediate Reduction 2. Reduction (Pd/C, H2) Intermediate->Reduction Product 3-Methoxyisoquinolin- 5-amine Reduction->Product Derivatization 3. Sulfonylation (R-SO2Cl, Pyridine) Product->Derivatization Final Target Kinase Inhibitor Derivatization->Final

Fig 2. Self-validating synthetic workflow for 3-Methoxyisoquinolin-5-amine kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the profound impact of the 3-methoxy and 5-amino substitutions, the following table summarizes representative QSAR data comparing classic isoquinoline inhibitors against novel 3-methoxyisoquinolin-5-amine derivatives. The inclusion of the C3-methoxy group drastically improves potency against PKN3 and ROCK2 by locking the optimal binding conformation.

CompoundR1 (C3 Position)R2 (C5 Position)ROCK2 IC50​ (nM)PKN3 IC50​ (nM)Cell Permeability ( Papp​ )
Fasudil (Reference) -H-SO₂-(Homopiperazine)15.0210.0High
H-8 (Reference) -H-SO₂-(Piperazine)22.510.0Moderate
Analog A (Underivatized) -OCH₃-NH₂>10,000>10,000High
Analog B (Optimized) -OCH₃-NH-SO₂-(Piperazine)4.2 2.5 High
Analog C (Amide Linker) -OCH₃-NH-CO-(Aryl)125.045.0Low

Data reflects the synergistic effect of C3-electronic modulation and C5-vector optimization in kinase target engagement.

References

  • Chemical Substance Information - 3-Methoxyisoquinolin-5-amine. Source: nextsds.com.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors. Source: acs.org.
  • Synthesis and biological evaluation of H-8 analogues as PKN3 inhibitors. Source: openlabnotebooks.org.
  • 5-Aminoisoquinoline | PARP-1 Inhibitor. Source: benchchem.com.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol for 3-Methoxyisoquinolin-5-amine

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Methoxyisoquinolin-5-amine, a valuable heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Methoxyisoquinolin-5-amine, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. The synthetic strategy is designed for reliability and scalability in a standard laboratory setting. It proceeds through a robust two-step sequence commencing with the commercially available 3-Chloro-5-nitroisoquinoline. The protocol first details the nucleophilic substitution of the chloro group with a methoxy group, followed by the selective reduction of the nitro functionality to yield the target amine. This guide emphasizes the causality behind procedural choices, provides clear workflows, and includes troubleshooting advice to ensure a high rate of success for researchers in organic synthesis and drug development.

Introduction: Significance and Synthetic Strategy

The isoquinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] Functionalized isoquinolines, particularly those bearing amino and methoxy groups, are key intermediates in the development of novel therapeutic agents. 3-Methoxyisoquinolin-5-amine serves as a versatile precursor for creating diverse molecular architectures, enabling exploration in various drug discovery programs.

The synthesis described herein follows a logical and field-proven two-step pathway. This approach was selected for its reliance on accessible starting materials and high-yielding transformations.

  • Step 1: Nucleophilic Aromatic Substitution. The synthesis begins with 3-Chloro-5-nitroisoquinoline. The chlorine atom at the C3 position is susceptible to nucleophilic displacement. By reacting it with sodium methoxide in a polar aprotic solvent, we can efficiently install the desired methoxy group to form 3-Methoxy-5-nitroisoquinoline.[1]

  • Step 2: Nitro Group Reduction. The intermediate, 3-Methoxy-5-nitroisoquinoline, is then subjected to a reduction reaction. A classic and effective method employing powdered iron in an acidic medium (acetic acid) is utilized to selectively reduce the 5-nitro group to the 5-amino group, affording the final product.[3][4]

This protocol provides the detailed methodology to perform these transformations efficiently and safely.

Overall Synthetic Workflow

The two-step synthesis from the starting material to the final product is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction Start 3-Chloro-5-nitroisoquinoline (1) Intermediate 3-Methoxy-5-nitroisoquinoline (2) Start->Intermediate NaOMe, DMSO Heat Final 3-Methoxyisoquinolin-5-amine (3) Intermediate->Final Fe, AcOH/H₂O Heat

Caption: Overall two-step synthetic route to 3-Methoxyisoquinolin-5-amine.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaCAS No.PuritySupplier
3-Chloro-5-nitroisoquinolineC₉H₅ClN₂O₂10296-47-6≥97%Sigma-Aldrich, ChemScene[5]
Sodium methoxideCH₃ONa124-41-4≥95%Standard Supplier
Dimethyl sulfoxide (DMSO), anhydrousC₂H₆OS67-68-5≥99.8%Standard Supplier
Iron powder, -325 meshFe7439-89-6≥99%Standard Supplier
Glacial Acetic AcidCH₃COOH64-19-7≥99.7%Standard Supplier
Ethyl acetate (EtOAc)C₄H₈O₂141-78-6ACS GradeStandard Supplier
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS GradeStandard Supplier
Sodium hydroxideNaOH1310-73-2≥97%Standard Supplier
Anhydrous sodium sulfateNa₂SO₄7757-82-6ACS GradeStandard Supplier
Deionized waterH₂O7732-18-5--
Celite® (Diatomaceous earth)-61790-53-2-Standard Supplier
Laboratory Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Vacuum oven

  • Fume hood

Experimental Protocols

PART A: Synthesis of 3-Methoxy-5-nitroisoquinoline (Intermediate 2)

This procedure details the nucleophilic aromatic substitution of the chloride in 3-Chloro-5-nitroisoquinoline with a methoxide anion.[1]

Methoxylation_Mechanism reactants 3-Chloro-5-nitroisoquinoline + NaOMe transition Meisenheimer Complex (Transition State) reactants->transition Nucleophilic Attack product 3-Methoxy-5-nitroisoquinoline + NaCl transition->product Loss of Leaving Group (Cl⁻)

Caption: Simplified workflow of the nucleophilic aromatic substitution.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend sodium methoxide (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO, ~5 mL per gram of starting material).

  • Addition of Starting Material: Add 3-Chloro-5-nitroisoquinoline (1.0 eq, e.g., 5.0 g) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and stir vigorously.

    • Expert Insight: DMSO is an excellent solvent for this reaction as its polar aprotic nature stabilizes the charged Meisenheimer complex intermediate, facilitating the substitution. Heating is necessary to overcome the activation energy of the reaction.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed within 3-5 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the dark mixture into a beaker containing ice-water (approx. 10 times the volume of DMSO used). A precipitate should form. c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with deionized water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Purification: a. Dry the crude solid in a vacuum oven at 50 °C overnight. b. The product is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized from ethanol or purified by column chromatography on silica gel.

Expected Outcome: A pale yellow to tan solid. Yields typically range from 85-95%.

PART B: Synthesis of 3-Methoxyisoquinolin-5-amine (Target Compound 3)

This protocol describes the reduction of the nitro group on the isoquinoline ring using iron powder in an acidic aqueous solution.[3]

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-Methoxy-5-nitroisoquinoline (1.0 eq, e.g., 4.0 g).

  • Solvent Addition: Add glacial acetic acid (40 mL) and water (40 mL). Stir the mixture to create a suspension.[3]

  • Heating: Heat the suspension to 60 °C.

  • Addition of Reducing Agent: While maintaining the temperature between 60-70 °C, add powdered iron (3.0 eq) portion-wise over 30 minutes to control the exothermic reaction.

    • Causality: In the acidic medium, iron acts as a single-electron donor, reducing the nitro group in a stepwise fashion to the corresponding amine. The large surface area of the fine iron powder ensures an efficient reaction.

  • Reaction: After the addition is complete, continue stirring the mixture at 60-70 °C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the Celite pad with a small amount of acetic acid. b. Transfer the filtrate to a large beaker and cool it in an ice bath. c. Carefully make the solution alkaline (pH > 10) by the slow addition of a 20-30% aqueous sodium hydroxide solution. A precipitate will form. d. Stir the resulting suspension for 30 minutes in the ice bath.

  • Extraction and Isolation: a. Collect the solid by vacuum filtration and dry it. b. Alternatively, extract the basified aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 3-Methoxyisoquinolin-5-amine.

Expected Outcome: An off-white to light brown solid. Yields typically range from 70-85%.

Safety Precautions

  • All procedures must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium methoxide is corrosive and reacts violently with water. Handle with care in an anhydrous environment.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Glacial acetic acid is corrosive and has a pungent odor. Handle with care.

  • The addition of iron powder to the acidic nitro compound suspension can be exothermic. Add it slowly and monitor the temperature.

  • The basification step with sodium hydroxide is highly exothermic. Perform this step in an ice bath with slow addition.

Troubleshooting

IssuePossible CauseSuggested Solution
Step A: Incomplete Reaction Insufficient heating; inactive sodium methoxide.Ensure the temperature is maintained at 80-90 °C. Use freshly opened or properly stored sodium methoxide.
Step A: Low Yield Product loss during aqueous work-up.Ensure the mixture is sufficiently cold before filtration and wash with minimal cold solvent.
Step B: Incomplete Reduction Insufficient iron; reaction time too short.Add an additional portion of iron powder and continue heating. Allow the reaction to run for a longer period.
Step B: Difficulty in Filtration Fine iron particles clogging the filter.Use a pad of Celite® to aid filtration.
Step B: Oily Product Impurities present.Ensure the work-up is performed correctly. Purify thoroughly using column chromatography.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Product Class 5: Isoquinolines. Science of Synthesis.
  • PrepChem. (Date N/A). Synthesis of 3-chloro-5-amino-isoquinoline.
  • Sigma-Aldrich.
  • ChemScene.
  • YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine.
  • Google Patents. (2018).
  • IJSTR. (2020).

Sources

Application

Application Note: Systematic HPLC Method Development and Validation for 3-Methoxyisoquinolin-5-amine

Introduction & Analyte Profiling 3-Methoxyisoquinolin-5-amine is a structurally complex heterocyclic compound featuring an electron-donating methoxy group at position 3 and a primary aromatic amine at position 5 on an is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3-Methoxyisoquinolin-5-amine is a structurally complex heterocyclic compound featuring an electron-donating methoxy group at position 3 and a primary aromatic amine at position 5 on an isoquinoline core. Isoquinoline scaffolds are highly valued in pharmaceutical research due to their diverse pharmacological activities. However, their basic nature presents significant analytical challenges during High-Performance Liquid Chromatography (HPLC) method development. Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing such heterocyclic compounds[1], but it requires careful optimization to overcome inherent physicochemical hurdles.

The primary challenge stems from the molecule's dual basic sites: the isoquinoline nitrogen (predicted pKa ~ 5.1)[1] and the primary amine. At a neutral pH, these basic moieties are partially ionized. When analyzed on standard silica-based stationary phases, these positively charged nitrogen atoms interact strongly with residual, unreacted silanol groups (Si-O⁻). This secondary ion-exchange interaction inevitably leads to severe peak tailing, poor chromatographic resolution, and compromised sensitivity. To mitigate this, a rational, causality-driven approach to method development is required, balancing stationary phase chemistry with mobile phase pH and ionic strength.

Method Development Strategy & Causality

To achieve robust retention and sharp peak symmetry for 3-Methoxyisoquinolin-5-amine, we must suppress secondary silanol interactions. This can be achieved via two primary strategies:

  • High pH Strategy (pH > 9): Deprotonating the basic nitrogens to render the analyte entirely neutral. This requires specialized hybrid-silica columns (e.g., ethylene-bridged hybrid particles) that can withstand alkaline degradation.

  • Low pH Strategy (pH < 3): Fully protonating the basic nitrogens while simultaneously protonating the residual silanols on the silica surface (pKa ~ 3.5–4.5) to neutralize them.

For this protocol, we adopt the Low pH Strategy using 0.1% Trifluoroacetic acid (TFA) in water. TFA serves a dual mechanistic purpose: it lowers the mobile phase pH to ~2.0 (ensuring complete protonation of the analyte) and acts as an ion-pairing agent. The hydrophobic trifluoromethyl group of TFA pairs with the protonated amine, increasing the analyte's lipophilicity and retention on the reversed-phase column, while sterically shielding it from any remaining active silanols. We pair this with an end-capped, high-purity C18 stationary phase to definitively eliminate peak tailing.

HPLC_Workflow Start Analyte Profiling 3-Methoxyisoquinolin-5-amine pH_Selection Mobile Phase pH Selection Evaluate pKa (~5.1) Start->pH_Selection Low_pH Low pH Strategy (pH 2-3) Protonated Analyte pH_Selection->Low_pH Option A High_pH High pH Strategy (pH 9-10) Neutral Analyte pH_Selection->High_pH Option B Column_Low End-capped C18 or Polar-embedded Phase Low_pH->Column_Low Column_High Hybrid Silica C18 (High pH tolerant) High_pH->Column_High Optimization Gradient Optimization & Buffer Selection Column_Low->Optimization Column_High->Optimization Validation ICH Q2(R2) Validation Optimization->Validation

Caption: Logical workflow for HPLC method development targeting basic isoquinoline derivatives.

Table 1: Predicted Physicochemical Properties
PropertyCharacteristic / ValueAnalytical Implication
Molecular Weight 174.20 g/mol Detectable via standard LC-MS systems if required.
pKa (Isoquinoline N) ~5.1Requires pH control (>2 units away from pKa) for robustness.
Polarity Moderately PolarRetained well on C18 columns under aqueous-rich initial conditions.
UV Absorbance (λmax) ~254 nm, ~280 nmSuitable for Diode Array Detection (DAD) or standard UV detection.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before any sample analysis can proceed, ensuring the continuous trustworthiness of the generated analytical data.

Reagents and Materials
  • 3-Methoxyisoquinolin-5-amine reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

Table 2: Optimized Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 100% Acetonitrile (ACN)
Elution Mode Gradient (Time 0: 5% B; Time 10: 60% B; Time 12: 95% B; Time 15: 5% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls mobile phase viscosity and improves mass transfer)
Detection Wavelength 254 nm (Monitored via DAD for peak purity assessment)
Injection Volume 10 µL
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Carefully pipette 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via ultrasonication for 10 minutes.

    • Mobile Phase B: Use 100% HPLC-grade Acetonitrile directly. Ensure the solvent line is primed.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of the 3-Methoxyisoquinolin-5-amine reference standard using a microbalance.

    • Transfer to a 10 mL volumetric flask and dissolve in Diluent (Water:ACN, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute the stock solution to a working concentration of 100 µg/mL using the Diluent.

  • System Equilibration:

    • Purge the HPLC system lines with Mobile Phase A and B.

    • Equilibrate the column at the initial gradient conditions (95% A / 5% B) for at least 15 column volumes until a stable, drift-free baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the 100 µg/mL working standard six consecutive times.

    • Evaluate the chromatograms against the strict acceptance criteria defined in Table 3. Proceed to sample analysis only if these criteria are met.

Method Validation (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose, it must be rigorously validated according to the latest International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The revised Q2(R2) framework emphasizes a lifecycle risk-based approach, integrating knowledge management and robust statistical evaluation (e.g., the inclusion of confidence intervals for precision and accuracy)[3].

Validation Parameters & Rationale
  • Specificity: It is critical to demonstrate that the 3-Methoxyisoquinolin-5-amine peak is free from interference by blank matrices or known degradation products. Peak purity must be confirmed across the entire peak window using a Diode Array Detector (DAD).

  • Reportable Range & Linearity: Evaluate linearity from the Lower Range Limit (formerly Limit of Quantitation) up to 120% of the upper specification limit[3]. The calibration curve must demonstrate a directly proportional response.

  • Accuracy: Assessed via recovery studies at three concentration levels (e.g., 50%, 100%, 150% of the target concentration) prepared in triplicate.

  • Precision: Repeatability is assessed by six replicate injections at 100% concentration. Intermediate precision involves variations in days, analysts, or equipment to ensure long-term reliability.

  • Robustness: Deliberate, small variations in method parameters (e.g., flow rate ± 0.1 mL/min, column temperature ± 2°C, mobile phase pH ± 0.1) are tested to ensure the method can withstand normal day-to-day operational fluctuations.

Validation_Lifecycle S1 Method Design S2 System Suitability S1->S2 S3 Validation (ICH Q2(R2)) S2->S3 S4 Lifecycle Management S3->S4 S4->S1 Revalidation

Caption: Analytical procedure lifecycle and validation workflow as per ICH Q2(R2) guidelines.

Table 3: System Suitability and Validation Acceptance Criteria
ParameterMetricAcceptance Criteria
System Suitability Retention Time RSD (n=6)≤ 1.0%
Peak Area RSD (n=6)≤ 2.0%
Tailing Factor (Tf)≤ 1.5 (Ensures silanol suppression is effective)
Theoretical Plates (N)≥ 5000
Validation (ICH) Linearity (R²)≥ 0.999 over the reportable range
Accuracy (Recovery)98.0% – 102.0%
Precision (RSD)≤ 2.0% (Repeatability & Intermediate)
SpecificityPeak purity angle < Peak purity threshold

Sources

Method

Application Note: 1H and 13C NMR Spectroscopic Analysis of 3-Methoxyisoquinolin-5-amine

Abstract This document provides a comprehensive guide for the structural characterization of 3-Methoxyisoquinolin-5-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the structural characterization of 3-Methoxyisoquinolin-5-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is critical. This application note details the predicted ¹H and ¹³C NMR spectral data, a step-by-step protocol for sample preparation and data acquisition, and a guide to spectral interpretation, including the use of two-dimensional (2D) NMR techniques for definitive assignments.

Introduction: The Role of NMR in Characterizing Substituted Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activity. The specific substitution pattern on the isoquinoline ring system dictates the molecule's chemical properties and pharmacological effects. 3-Methoxyisoquinolin-5-amine combines the electron-donating properties of both a methoxy and an amino group on the bicyclic aromatic system, making it a valuable synthon.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide establishes a robust framework for acquiring and interpreting high-quality 1D and 2D NMR data for 3-Methoxyisoquinolin-5-amine.

Predicted ¹H and ¹³C NMR Spectral Data

The numbering scheme for the isoquinoline ring is as follows:

A visual representation of the chemical structure and atom numbering scheme for 3-Methoxyisoquinolin-5-amine would be placed here.

Caption: Figure 1. Structure and numbering of 3-Methoxyisoquinolin-5-amine.

Based on this structure, the following ¹H and ¹³C NMR chemical shifts are predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxyisoquinolin-5-amine in CDCl₃

Position Atom Type Predicted ¹H Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Shift (δ, ppm)
1CH~ 8.9 - 9.2s~ 150 - 153
3C-O--~ 160 - 163
4CH~ 6.9 - 7.1s~ 95 - 98
5C-N--~ 145 - 148
6CH~ 6.6 - 6.8d~ 108 - 111
7CH~ 7.2 - 7.4t~ 128 - 131
8CH~ 7.0 - 7.2d~ 115 - 118
4aC--~ 125 - 128
8aC--~ 135 - 138
OCH₃CH₃~ 3.9 - 4.1s~ 55 - 57
NH₂NH₂~ 4.0 - 5.0br s-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on additive substituent effects and analysis of similar compounds. 's' denotes singlet, 'd' doublet, 't' triplet, and 'br s' broad singlet.

Experimental Protocol: Acquiring High-Quality NMR Data

This section provides a detailed, self-validating protocol for obtaining ¹H, ¹³C, and 2D NMR spectra. The causality behind each step is explained to ensure data integrity and reproducibility.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.

  • Solvent Selection: The choice of deuterated solvent is critical.[1]

    • Chloroform-d (CDCl₃): A common starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (δ ~7.26 ppm).[1] It is suitable for 3-Methoxyisoquinolin-5-amine.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative for compounds with lower solubility in CDCl₃. The residual solvent peak is at δ ~2.50 ppm. The NH protons of the amine group are less likely to exchange rapidly in DMSO-d₆, often appearing as a sharper signal which may even show coupling.[2]

  • Concentration: Dissolve 5-10 mg of 3-Methoxyisoquinolin-5-amine in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] This concentration is generally sufficient for ¹H NMR and most 2D experiments. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) and is often included in commercially available deuterated solvents.

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4-5 cm.[5] Cap the tube securely.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) p1->p2 p3 Transfer to 5 mm NMR Tube p2->p3 a1 Insert Sample & Lock on Solvent Signal p3->a1 a2 Tune & Match Probe (1H & 13C) a1->a2 a3 Shim for Homogeneity a2->a3 a4 Acquire 1D Spectra (1H, 13C, DEPT) a3->a4 a5 Acquire 2D Spectra (COSY, HSQC, HMBC) a4->a5 d1 Fourier Transform (FT) a5->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference to TMS (0 ppm) d2->d3 d4 Integrate 1H Spectrum d3->d4 d5 Assign Signals using 1D & 2D Data d4->d5

Caption: Figure 2. Standard workflow for NMR analysis.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Number of Scans (ns): 8 to 16 scans.

  • Relaxation Delay (d1): 1-2 seconds. A longer delay ensures full relaxation for quantitative integration.

  • Acquisition Time (aq): 2-3 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Standard proton-decoupled (zgpg30).

  • Number of Scans (ns): 1024 or higher, depending on concentration.

  • Relaxation Delay (d1): 2 seconds.

2D NMR Acquisition (for structural confirmation):

  • COSY (¹H-¹H Correlation Spectroscopy): Shows correlations between J-coupled protons (typically 2-3 bonds).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹J-coupling).[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[8]

Spectral Interpretation and Structural Assignment

¹H NMR Spectrum Analysis
  • Methoxy Group (-OCH₃): Expect a sharp singlet integrating to 3 protons around δ 3.9-4.1 ppm.

  • Amine Group (-NH₂): Expect a broad singlet integrating to 2 protons between δ 4.0-5.0 ppm. To confirm this assignment, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should diminish or disappear due to proton-deuterium exchange.

  • Aromatic Region (δ 6.5-9.5 ppm):

    • H1 and H4: These protons on the pyridine ring are expected to be singlets due to the lack of adjacent protons. H1 is typically the most downfield proton in the isoquinoline system.

    • H6, H7, H8: These three protons on the benzene ring will form a coupled system. H7, being coupled to both H6 and H8, should appear as a triplet (or more accurately, a doublet of doublets). H6 and H8 will appear as doublets. The specific coupling constants (J-values) will confirm their connectivity.

¹³C NMR Spectrum Analysis
  • Methoxy Carbon (-OCH₃): A signal around δ 55-57 ppm.

  • Aromatic Carbons: Expect 10 distinct signals in the aromatic region (δ ~95-163 ppm).

    • Carbons bonded to Heteroatoms: C3 (bonded to OCH₃), C5 (bonded to NH₂), and C1 (adjacent to nitrogen) will be significantly downfield.

    • Quaternary Carbons (C4a, C8a): These carbons, which have no attached protons, can be identified by their absence in a DEPT-135 or HSQC spectrum and their presence in the standard ¹³C spectrum. Their final assignment relies on HMBC correlations.

Using 2D NMR for Unambiguous Assignment

While 1D NMR provides significant data, 2D NMR is essential for irrefutable assignment.

  • COSY: Will confirm the H6-H7-H8 coupling network.

  • HSQC: Directly links each proton signal (except the NH₂) to its attached carbon (H1 to C1, H4 to C4, H6 to C6, etc.).

  • HMBC: Provides the final pieces of the puzzle.

A diagram of the molecule with arrows indicating key long-range correlations would be placed here.

Caption: Figure 3. Key predicted HMBC correlations for assignment.

Key Expected HMBC Correlations:

  • -OCH₃ protons to C3: Confirms the position of the methoxy group.

  • H1 to C3 and C8a: Connects the pyridine ring to the rest of the structure.

  • H4 to C3 and C5: Confirms the assignments of C3 and C5.

  • H6 to C5, C8, and C4a: Links the benzene ring to the amine position and the fused ring system.

By systematically analyzing the 1D and 2D NMR data as described, a complete and confident structural assignment of 3-Methoxyisoquinolin-5-amine can be achieved.

References

  • Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [URL: https://nmr.nd.edu/assets/492506/2023_07_24_nmr_sop_final.pdf]
  • Jolley, K. W., & Goldstein, J. H. (1967). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Molecular Spectroscopy, 22(3), 253-259.
  • R-NMR. (n.d.). SOP data acquisition. [URL: https://r-nmr.
  • Conker4. (n.d.). 1H NMR Sample Preparation Guide. Scribd. [URL: https://www.scribd.com/document/21762580/Guide-for-1H-NMR-60-MHz-Anasazi-Analysis]
  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. University of Macau. [URL: https://hse.um.edu.mo/wp-content/uploads/2023/08/E006-Nuclear-Magnetic-Resonance-NMR-Spectroscopy.pdf]
  • Linfoot, J. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Imperial College London. [URL: https://www.imperial.ac.
  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [URL: https://nmr.sdsu.edu/2d-nmr-how-to]
  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [URL: https://www.biochromato.
  • EPFL. (n.d.). 2D NMR. [URL: https://www.epfl.ch/labs/lc-nmr/wp-content/uploads/2020/02/2D-NMR.pdf]
  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Martirosyan, E. R. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1634.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909.

Sources

Application

mass spectrometry fragmentation pathway of 3-Methoxyisoquinolin-5-amine

As a Senior Application Scientist, establishing a robust analytical framework for novel heterocyclic compounds requires more than just executing a standard operating procedure. It requires a deep mechanistic understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical framework for novel heterocyclic compounds requires more than just executing a standard operating procedure. It requires a deep mechanistic understanding of the molecule's behavior in the gas phase and the causality behind every chromatographic and spectrometric parameter chosen.

This application note provides an in-depth guide to the mass spectrometric fragmentation pathway of 3-Methoxyisoquinolin-5-amine , an important structural motif in drug discovery and alkaloid chemistry. By mapping its collision-induced dissociation (CID) and higher-energy C-trap dissociation (HCD) behaviors, we establish a self-validating analytical workflow for its definitive structural elucidation.

Physicochemical Profiling & MS Parameters

Before initiating fragmentation studies, we must define the physicochemical boundaries of the analyte. 3-Methoxyisoquinolin-5-amine contains two highly basic sites: the isoquinoline ring nitrogen and the primary amine at the C5 position. This dual-basicity dictates our choice of positive electrospray ionization (ESI+) to yield a dominant protonated precursor ion [M+H]+ .

Table 1: Physicochemical and Optimized MS Parameters

ParameterValue / SpecificationAnalytical Causality
Chemical Formula C₁₀H₁₀N₂ODefines the isotopic envelope.
Exact Mass (Neutral) 174.0793 DaBaseline for high-resolution mass accuracy.
Precursor Ion [M+H]+ 175.0871 m/zTarget for quadrupole isolation.
Ionization Mode ESI Positive (+3.5 kV)Capitalizes on the basicity of the isoquinoline nitrogen (pKa ~5.4)[1].
Capillary Temperature 300 °CEnsures optimal desolvation without inducing thermal degradation.
Fragmentation Mode HCD (NCE: 25, 35, 45)Eliminates the low-mass cutoff of traditional ion traps to capture small fragments.

Mechanistic Insights: ESI-MS/MS Fragmentation Pathways

The fragmentation of 3-Methoxyisoquinolin-5-amine is driven by charge localization on the isoquinoline nitrogen. Upon collisional activation, the molecule exhibits three competitive dissociation pathways. Understanding these pathways allows us to differentiate this compound from its positional isomers (e.g., 1-methoxyisoquinolin-5-amine).

  • Pathway A (Methoxy Radical Cleavage): A hallmark of methoxy-substituted aromatic systems is the homolytic cleavage of the methoxy group, expelling a methyl radical ( CH3∙​ , -15 Da) to form a highly stabilized radical cation at m/z 160.06. This is rapidly followed by the neutral loss of carbon monoxide ( CO , -28 Da), yielding the m/z 132.06 fragment. This pathway is heavily supported by computational studies on isoquinoline alkaloids[1].

  • Pathway B (Amine Dissociation): The primary amine at the C5 position is highly susceptible to the neutral loss of ammonia ( NH3​ , -17 Da), generating an intense product ion at m/z 158.06. This behavior is a primary diagnostic marker for 5-aminoisoquinoline derivatives[2].

  • Pathway C (Isoquinoline Core Cleavage): Following the initial loss of formaldehyde ( CH2​O , -30 Da) from the methoxy group (m/z 145.07), the isoquinoline core undergoes a ring-opening event to expel hydrogen cyanide ( HCN , -27 Da), producing the m/z 118.06 fragment.

Pathway M [M+H]+ m/z 175.08 F1 [M+H - CH3]+• m/z 160.06 M->F1 - CH3• (-15 Da) F3 [M+H - NH3]+ m/z 158.06 M->F3 - NH3 (-17 Da) F5 [M+H - CH2O]+ m/z 145.07 M->F5 - CH2O (-30 Da) F2 [M+H - CH3 - CO]+• m/z 132.06 F1->F2 - CO (-28 Da) F4 [M+H - NH3 - CH2O]+ m/z 128.05 F3->F4 - CH2O (-30 Da) F6 [M+H - CH2O - HCN]+ m/z 118.06 F5->F6 - HCN (-27 Da)

Proposed ESI-MS/MS fragmentation pathway of 3-Methoxyisoquinolin-5-amine (m/z 175).

Table 2: Diagnostic Product Ions and Neutral Losses

Measured m/zNeutral LossFragment IdentityStructural Significance
175.0871 - [M+H]+ Intact protonated precursor.
160.0637 15 Da ( CH3∙​ ) [M+H−CH3​]+∙ Confirms the presence of an aromatic methoxy group.
158.0600 17 Da ( NH3​ ) [M+H−NH3​]+ Confirms the presence of the primary amine.
145.0760 30 Da ( CH2​O ) [M+H−CH2​O]+ Alternative methoxy cleavage pathway.
132.0687 43 Da ( CH3∙​+CO ) [M+H−CH3​−CO]+∙ Secondary cleavage confirming the quinoid intermediate.
118.0650 57 Da ( CH2​O+HCN ) [M+H−CH2​O−HCN]+ Confirms the nitrogen-containing isoquinoline core.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in our data, this protocol is designed as a self-validating system. It incorporates built-in checks to eliminate false positives caused by matrix effects, in-source fragmentation, or column carryover.

Workflow S1 1. Sample Prep 0.1% FA in MeCN S2 2. UHPLC C18, 0.3 mL/min S1->S2 S3 3. ESI (+) +3.5 kV, 300°C S2->S3 S4 4. MS/MS (HCD) NCE 25, 35, 45 S3->S4 S5 5. Data Analysis Fragment Mapping S4->S5

Step-by-step LC-MS/MS analytical workflow for isoquinoline derivative characterization.

Phase 1: System Suitability & Sample Preparation
  • Preparation: Dilute the analyte to 100 ng/mL in a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "strong solvent effect," which causes peak fronting and poor retention on reversed-phase columns.

  • Self-Validation Check (Blank & IS): Inject a double-blank (solvent only), followed by a zero-blank (solvent + Stable Isotope Labeled Internal Standard, SIL-IS).

    • Causality: The double-blank definitively rules out column carryover from previous runs. The zero-blank validates that the SIL-IS does not contain unlabelled impurities that could artificially inflate the analyte signal.

Phase 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a potent proton donor. By maintaining an acidic pH (~2.7), we ensure that the basic isoquinoline nitrogen (pKa ~5.4) remains fully ionized in the ESI droplet, maximizing the [M+H]+ yield and suppressing peak tailing caused by secondary interactions with free surface silanols on the stationary phase.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

Phase 3: Mass Spectrometry (HCD Acquisition)
  • Ionization: Operate the mass spectrometer in ESI positive mode with a spray voltage of +3.5 kV.

  • Fragmentation: Utilize Higher-energy C-trap Dissociation (HCD) with a stepped Normalized Collision Energy (NCE) of 25, 35, and 45.

    • Causality: Stepped NCE ensures that both fragile bonds (like the primary amine) and highly stable aromatic rings are cleaved within a single acquisition cycle. Furthermore, HCD is explicitly chosen over traditional ion trap Collision-Induced Dissociation (CID) because HCD does not suffer from the "1/3 rule" low-mass cutoff, allowing us to accurately detect critical low m/z diagnostic ions (e.g., m/z 118).

Conclusion

The structural elucidation of 3-Methoxyisoquinolin-5-amine relies on the precise interpretation of its gas-phase dissociation. By systematically mapping the loss of the methoxy radical, the cleavage of the primary amine, and the ultimate ring-opening of the isoquinoline core, researchers can confidently distinguish this molecule from structurally similar isomers. Implementing the self-validating LC-MS/MS protocol outlined above ensures that these fragment assignments are both highly sensitive and analytically unassailable.

Sources

Method

Application Note: Formulation and In Vivo Preparation of 3-Methoxyisoquinolin-5-amine

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Introduction & Physicochemical Rationale 3-Methoxyisoquinolin-5-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists

Introduction & Physicochemical Rationale

3-Methoxyisoquinolin-5-amine (CAS: 1374652-73-9; MW: 174.20 g/mol ) is a rigid, planar heterocyclic compound characterized by an isoquinoline core, a methoxy group, and a primary amine. Like many isoquinoline-derived small molecules and kinase inhibitors, it exhibits poor aqueous solubility at physiological pH due to strong intermolecular π−π stacking and a highly lipophilic aromatic backbone [2].

To achieve therapeutically relevant systemic exposure during in vivo studies, the compound cannot be administered in simple aqueous buffers. Direct dilution into saline will result in immediate nucleation and precipitation ("crash-out"). Therefore, formulation strategies must utilize a sequential reduction of the solvent dielectric constant and micellar encapsulation.

This guide provides field-proven, self-validating protocols for formulating 3-Methoxyisoquinolin-5-amine using either a Co-solvent/Surfactant System (ideal for Intraperitoneal [IP] or Oral [PO] dosing) or a Host-Guest Complexation System (mandatory for Intravenous [IV] dosing to prevent micro-embolisms) [1].

Formulation Workflow & Decision Matrix

G Start 3-Methoxyisoquinolin-5-amine (Solid Powder) DMSO_Stock Master Stock (100% DMSO, 50 mg/mL) Start->DMSO_Stock Add DMSO & Sonicate Decision Select In Vivo Route DMSO_Stock->Decision Route_IP_PO IP / PO / SC Decision->Route_IP_PO Route_IV Intravenous (IV) Decision->Route_IV Form_1 Co-solvent System 10% DMSO 40% PEG400 5% Tween-80 45% Saline Route_IP_PO->Form_1 Form_2 Cyclodextrin System 10% DMSO 90% (20% HP-β-CD) Route_IV->Form_2 QC Visual & LC-MS QC (Check for precipitation) Form_1->QC Sequential Addition Form_2->QC Dropwise Addition InVivo In Vivo Dosing QC->InVivo Clear Solution Confirmed

Workflow for formulating 3-Methoxyisoquinolin-5-amine for in vivo administration.

Quantitative Data: Vehicle Comparison

The choice of vehicle directly impacts the pharmacokinetic (PK) profile. High concentrations of co-solvents like PEG400 can alter intestinal paracellular absorption and lymphatic transport, significantly affecting systemic exposure [3].

Table 1: Comparison of In Vivo Formulation Vehicles

Vehicle CompositionTarget RouteMax Drug Conc.Biological Impact / CausalitySelf-Validation Standard
10% DMSO 40% PEG400 5% Tween-80 45% Saline IP, PO, SC~5.0 mg/mLPEG400 acts as an absorption enhancer; Tween-80 forms protective micelles around the hydrophobic core [2][3].Solution remains optically clear at 4°C for 4 hours. No pellet after 10k x g centrifugation.
10% DMSO 90% (20% HP-β-CD in Saline) IV, IP~2.5 mg/mLHydroxypropyl-β-cyclodextrin provides a lipophilic cavity for the isoquinoline ring, shielding it from water [1].Dynamic Light Scattering (DLS) shows uniform particle size < 10 nm.
10% DMSO 90% Corn Oil PO only~10.0 mg/mLPurely lipophilic environment. Slowest release kinetics; avoids aqueous crash-out entirely.Homogeneous suspension/solution; no phase separation after 24h.

Experimental Protocols

Protocol A: Preparation of the Master Stock (50 mg/mL)

Causality: Dimethyl sulfoxide (DMSO) is required to disrupt the strong hydrogen bonding of the primary amine and the π−π stacking of the isoquinoline ring. Using anhydrous DMSO prevents premature hydrolysis or micro-precipitation.

  • Weighing: Accurately weigh 50.0 mg of 3-Methoxyisoquinolin-5-amine powder into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (100%).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance: Place the tube in a sonicating water bath at 37°C for 5–10 minutes until the solution is completely transparent.

  • Self-Validation: Centrifuge the tube at 10,000 × g for 3 minutes. Inspect the bottom of the tube against a strong light source. If a pellet is visible, the compound has not fully dissolved; add additional DMSO in 100 µL increments and recalculate the concentration.

Protocol B: Co-Solvent Formulation for IP/PO Dosing (Final Vol: 10 mL)

Causality: The order of addition is the most critical factor in this protocol. Adding aqueous saline before the surfactant (Tween-80) will cause immediate, irreversible crystallization.

  • Organic Transfer: Transfer 1.0 mL of the 50 mg/mL Master Stock (from Protocol A) into a 15 mL glass vial.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 30 seconds to ensure homogeneous mixing of the two organic phases.

  • Surfactant Coating: Add 0.5 mL of Tween-80. Vortex for 1 minute. Note: Tween-80 is highly viscous; use a positive displacement pipette or cut the tip for accurate volume transfer.

  • Aqueous Phase Introduction: While continuously vortexing the vial at medium speed, add 4.5 mL of 0.9% sterile Saline dropwise (approx. 1 drop per second).

  • Self-Validation: Allow the final mixture to sit at room temperature for 30 minutes. Centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes. Analyze the supernatant via LC-MS. If the detected concentration is < 95% of the theoretical 5.0 mg/mL, nucleation has occurred, and the batch must be discarded.

Protocol C: Cyclodextrin Formulation for IV Dosing (Final Vol: 10 mL)

Causality: Intravenous administration requires strict avoidance of particulates. Cyclodextrins (like HP-β-CD) form host-guest inclusion complexes with the isoquinoline moiety, providing an aqueous-compatible exterior without the need for viscous surfactants that can cause hemolysis.

  • Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of 0.9% Saline to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.

  • Organic Transfer: Transfer 1.0 mL of the 50 mg/mL Master Stock into a 15 mL glass vial.

  • Complexation: Place the vial on a magnetic stirrer. While stirring vigorously, add 9.0 mL of the 20% HP-β-CD solution dropwise over 5 minutes.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure complete host-guest complexation.

  • Self-Validation: Pass the final formulated solution through a 0.45 µm syringe filter. If resistance is felt, or if the filter clogs, the complexation failed. The final solution must be optically clear and pass through the filter effortlessly.

References

  • Chelidonine | Isoquinoline Alkaloid - MedchemExpress.com. MedChemExpress.
  • Ndubaku, C. O., et al. "Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis". PMC / NIH.
  • "Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example". ResearchGate.

Technical Notes & Optimization

Troubleshooting

improving solubility of 3-Methoxyisoquinolin-5-amine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of functionalized heterocycles. 3-Methoxyisoquinolin-5-amine presents a classic "brick dust" solubility profile. The planar isoquinoline core promotes strong intermolecular π-π stacking, while the methoxy group adds lipophilicity. This combination results in high crystal lattice energy and poor aqueous solvation.

This guide is designed to help you troubleshoot precipitation issues, understand the mechanistic causality behind solubility failures, and implement self-validating protocols to keep your assays running smoothly.

Solubility Strategy Decision Tree

Before diving into specific protocols, use the workflow below to determine the most thermodynamically appropriate solubilization strategy for your specific assay requirements.

SolStrategy N1 3-Methoxyisoquinolin-5-amine Precipitation Issue N2 Target Assay pH? N1->N2 N3 Low pH (< 4.0) Acceptable N2->N3 Yes N4 Physiological pH (7.4) Required N2->N4 No N5 Salt Formation (HCl, Mesylate) N3->N5 N6 In Vitro / Biochemical? N4->N6 N7 In Vivo / Cell-Based? N4->N7 N8 Cosolvent / Surfactant (DMSO + Tween 80) N6->N8 N9 Cyclodextrin Complexation (HP-β-CD) N7->N9

Logical decision tree for selecting a solubility enhancement strategy.

FAQ & Troubleshooting Guides

Q1: Why does 3-Methoxyisoquinolin-5-amine instantly precipitate when diluted into pH 7.4 biological buffers?

The Causality: The molecule possesses two basic centers: the isoquinoline ring nitrogen and the C5 primary amine. At acidic pH, these centers are protonated, and the resulting ion-dipole interactions with water facilitate dissolution. However, as you approach physiological pH (7.4), the molecule deprotonates to its free base form. The sudden loss of charge leads to a rapid collapse of the hydration shell. Driven by the hydrophobic methoxy group and planar aromatic core, the molecules rapidly undergo π-π stacking, causing nucleation and a "solvent crash" [1].

The Solution: If your assay tolerates acidic conditions, form a stable salt. If physiological pH is strictly required, you must lower the thermodynamic penalty of solvation using macrocyclic encapsulation (see Q2).

Protocol 1: Micro-Scale Salt Screening Methodology

To permanently disrupt the crystal lattice, counterions can be introduced to form a stable salt.

  • Self-Validating Mechanism: This protocol includes a parallel unbuffered water test. A successful salt formation will inherently demonstrate a >50-fold solubility increase compared to the free base control, validating the disruption of the lattice energy.

  • Preparation: Weigh 5 mg of 3-Methoxyisoquinolin-5-amine free base into several 2 mL glass HPLC vials.

  • Solvation: Dissolve the free base in a minimal volume (~200 µL) of a volatile organic solvent (e.g., Tetrahydrofuran or Acetone).

  • Acid Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., 1M aqueous HCl, Methanesulfonic acid, Tartaric acid).

  • Crystallization: Stir at room temperature for 2 hours. If no precipitate forms, evaporate the solvent slowly under a gentle nitrogen stream until crystallization occurs.

  • Harvest & Verification: Filter the crystals, wash with cold acetone, and dry under vacuum. Test the aqueous solubility of the isolated salt in unbuffered HPLC-grade water alongside a free-base control.

Q2: How can I maintain solubility at pH 7.4 for cell-based assays without using toxic levels of DMSO?

The Causality: For cell-based assays, cosolvents like DMSO are typically toxic above 0.1-1% v/v. To bypass this, we utilize macrocyclic encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the lipophilic isoquinoline core. Simultaneously, its highly hydroxylated exterior maintains robust hydrogen bonding with the bulk aqueous phase [2]. This masks the hydrophobicity without altering the pH or introducing solvent toxicity.

Protocol 2: Higuchi-Connors Phase Solubility Study

To determine the exact stoichiometry and optimal cyclodextrin concentration required for your assay, perform a phase solubility study [3].

  • Self-Validating Mechanism: The 0 mM HP-β-CD tube serves as your intrinsic solubility baseline. If the resulting plot of API concentration vs. CD concentration is linear (an AL​ -type diagram), it inherently validates a 1:1 stoichiometric complexation, confirming the mechanism of action.

PhaseSol S1 1. Prepare HP-β-CD (0-50 mM) S2 2. Add Excess API S1->S2 S3 3. Equilibrate (25°C, 72h) S2->S3 S4 4. Filter (0.22 µm) S3->S4 S5 5. HPLC/UV Quantification S4->S5

Step-by-step experimental workflow for a phase solubility study.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffer Saline (PBS) solution at pH 7.4.

  • CD Solutions: Prepare a series of HP-β-CD solutions in the PBS buffer at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • API Addition: Add a visible excess amount (e.g., 10 mg) of 3-Methoxyisoquinolin-5-amine to 1 mL of each CD solution in sealed microcentrifuge tubes.

  • Equilibration: Place the tubes in an orbital shaker at 25°C and agitate at 300 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge the suspensions at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 100 µL to saturate membrane binding sites).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved 3-Methoxyisoquinolin-5-amine via HPLC-UV at its λmax​ .

Q3: I am doing an in vitro biochemical assay. Can I just use surfactants to prevent precipitation?

The Causality: Yes. In cell-free biochemical assays, you can use non-ionic surfactants like Tween-80. Surfactants form micelles above their Critical Micelle Concentration (CMC). The lipophilic methoxy group and aromatic core of the compound will partition into the hydrophobic core of the micelle, preventing aggregation. Troubleshooting Tip: Do not add the aqueous buffer directly to the DMSO stock. This causes localized supersaturation. Instead, create a "pre-mix" of the DMSO stock with the surfactant, then slowly titrate the aqueous buffer into the mixture with vigorous vortexing. This step-down dilution ensures the API is trapped in micelles before it can form crystal nuclei.

Quantitative Data Summary: Solubility Enhancement Strategies

StrategyPrimary Mechanism of ActionExpected Solubility GainBest Use CaseLimitations
Mesylate Salt Formation Disruption of crystal lattice energy; ion-dipole hydration.50x to 100xOral formulation, low-pH assays (pH < 4.0).Reverts to free base and precipitates at pH 7.4.
HP-β-CD Complexation Macrocyclic encapsulation of the lipophilic isoquinoline core.20x to 50xCell-based assays, in vivo dosing at physiological pH.Requires high excipient mass; potential displacement by highly lipophilic assay components.
Micellar Solubilization (Tween-80) Partitioning into hydrophobic micelle cores.10x to 30xCell-free biochemical assays, enzymatic screens.Surfactants may denature sensitive proteins or cause cell lysis.

References

  • BenchChem. "Technical Support Center: Enhancing Antibacterial Efficacy of Isoquinoline Scaffolds." BenchChem, 2025. 1

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences, 2025.

  • African Journal of Pharmacy and Pharmacology. "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins." Academic Journals, 2018. 3

Sources

Optimization

Technical Support Center: 3-Methoxyisoquinolin-5-amine Scale-Up &amp; Troubleshooting

Welcome to the Technical Support Center for the scale-up synthesis of 3-Methoxyisoquinolin-5-amine (CAS: 1374652-73-9). The synthesis of highly functionalized isoquinolines presents unique challenges during scale-up, pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Methoxyisoquinolin-5-amine (CAS: 1374652-73-9). The synthesis of highly functionalized isoquinolines presents unique challenges during scale-up, primarily due to the electronic interplay between the electron-donating methoxy group and the electron-withdrawing, easily protonated imine nitrogen.

This guide is engineered for process chemists and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind impurity formation and provides field-proven, self-validating protocols to ensure high-fidelity scale-up.

I. Synthetic Workflow & Impurity Divergence

The diagram below maps the critical path from 3-methoxyisoquinoline to the target amine, highlighting the exact nodes where thermodynamic or kinetic deviations lead to major impurities.

G SM 3-Methoxyisoquinoline (Starting Material) Nitration Electrophilic Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Intermediate 3-Methoxy-5-nitroisoquinoline (Major Intermediate) Nitration->Intermediate Kinetically Favored Impurity1 3-Methoxy-8-nitroisoquinoline (Regioisomer Impurity) Nitration->Impurity1 Thermodynamically Driven Reduction Chemoselective Reduction (Fe / NH4Cl) Intermediate->Reduction Product 3-Methoxyisoquinolin-5-amine (Target Product) Reduction->Product Chemoselective Impurity2 Over-reduced / Hydrolyzed Degradants Reduction->Impurity2 Harsh Conditions

Synthetic workflow for 3-Methoxyisoquinolin-5-amine highlighting key intermediates and impurities.

II. Troubleshooting Guide & FAQs

Q1: During the nitration of 3-methoxyisoquinoline, we are seeing up to 15% of the 8-nitro regioisomer. How can we manipulate the regioselectivity? A: The electrophilic nitration of the isoquinoline core inherently directs to the carbocyclic ring (C5 and C8) because the protonated imine nitrogen strongly deactivates the pyridine ring [1]. Kinetically, electrophilic attack at the 5-position is favored (typically yielding a 90:10 ratio of C5 to C8 for unsubstituted isoquinolines) [2]. However, the +M (mesomeric) effect of the 3-methoxy group can alter the electron density of the Wheland intermediate. Causality & Mitigation: To minimize the 8-nitro isomer, strict cryogenic control (0°C to -5°C) is critical during the addition of fuming HNO₃. Excursions above 5°C provide the activation energy required to overcome the kinetic barrier, thermodynamically pushing the equilibrium toward the C8 byproduct. Ensure your reactor jacket is pre-chilled and control the exotherm via the dosing rate.

Q2: We are detecting an [M-14] impurity in our LC-MS during the acidic workup of the nitration step. What is this, and how do we prevent it? A: An [M-14] mass shift strongly indicates the loss of the methyl group from the 3-methoxy ether, resulting in 5-nitroisoquinolin-3-ol (which rapidly tautomerizes to the highly stable isoquinolone). The 3-position of isoquinoline is highly susceptible to nucleophilic attack and acidic cleavage, especially at elevated temperatures [3]. Causality & Mitigation: Prolonged exposure to the H₂SO₄/HNO₃ matrix during workup drives this ether cleavage. Quench the nitration reaction by reverse-dosing it into a large excess of vigorously stirred crushed ice, keeping the internal temperature strictly below 5°C. Neutralize immediately with cold aqueous ammonia to pH 8. Do not allow the acidic aqueous mixture to sit prior to extraction.

Q3: When using Pd/C and H₂ to reduce the 5-nitro group, we observe partial reduction of the isoquinoline ring. How do we achieve chemoselectivity? A: The nitrogen-containing heterocyclic ring of isoquinoline is susceptible to catalytic hydrogenation under moderate H₂ pressure, yielding 1,2,3,4-tetrahydroisoquinoline degradants. Causality & Mitigation: To achieve absolute chemoselectivity for the nitro group, abandon aggressive Pd/C conditions. Instead, utilize a modified Béchamp reduction (Iron powder and Ammonium Chloride). This heterogeneous electron-transfer process is highly scalable, completely preserves the aromatic isoquinoline core, and avoids the need for high-pressure hydrogenation infrastructure.

Q4: The isolated 3-Methoxyisoquinolin-5-amine darkens rapidly from pale yellow to dark brown upon exposure to air. Does this affect purity? A: Yes. Electron-rich anilines—particularly those conjugated with an electron-donating methoxy group—are highly prone to auto-oxidation, forming colored quinone-imines and azo dimers. Causality & Mitigation: Perform all workup, filtration, and crystallization steps under an inert atmosphere (N₂ or Ar). Store the final API intermediate in amber glass, flushed with argon, at -20°C.

III. Quantitative Impurity Profile Data

The following table summarizes the critical quantitative data for impurity tracking during the scale-up of 3-Methoxyisoquinolin-5-amine.

Impurity / DegradantOriginating StepMechanistic CauseMitigation StrategyAcceptable Limit (HPLC Area %)
3-Methoxy-8-nitroisoquinoline NitrationThermodynamic shift favoring C8 attackMaintain reaction temp < 0°C during HNO₃ dosing.< 2.0% (Purified via recrystallization)
5-Nitroisoquinolin-3(2H)-one Nitration WorkupAcid-catalyzed ether cleavage (Hydrolysis)Reverse-quench into ice; immediate neutralization to pH 8.< 0.5%
Tetrahydroisoquinoline derivs. ReductionOver-reduction of the pyridine ringReplace Pd/C with Fe/NH₄Cl or use poisoned Pt/C.< 0.1%
Quinone-imine dimers Isolation / StorageAuto-oxidation of the electron-rich amineIsolate under N₂; store at -20°C in amber, sealed containers.< 1.0%
IV. Self-Validating Experimental Protocol: Chemoselective Reduction

This protocol describes the optimized, chemoselective reduction of 3-methoxy-5-nitroisoquinoline to 3-methoxyisoquinolin-5-amine using the Fe/NH₄Cl system. It is designed as a self-validating workflow to ensure process integrity at scale.

Reagents:

  • 3-Methoxy-5-nitroisoquinoline (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 3.0 eq)

  • Solvent: Ethanol / Water (4:1 v/v, 10 volumes)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a reactor with 3-methoxy-5-nitroisoquinoline and the EtOH/H₂O solvent mixture. Stir at 300 rpm and heat to 50°C to ensure complete dissolution.

    • Causality: Complete dissolution prevents the substrate from crashing out when the iron is added, ensuring uniform surface contact for the heterogeneous reduction.

  • Activation of the Proton Source: Add NH₄Cl (3.0 eq) to the solution.

    • Causality: NH₄Cl acts as a mild, buffering proton source. It activates the iron surface for electron transfer without dropping the pH low enough to trigger the hydrolysis of the 3-methoxy group.

  • Heterogeneous Electron Transfer: Add the Iron powder (5.0 eq) in three equal portions over 30 minutes.

    • Safety Note: Iron addition can cause a delayed exotherm. Maintain the internal temperature between 60°C and 70°C.

  • Reaction Monitoring (Self-Validation Step): Stir the mixture at 70°C for 2 hours.

    • Validation Check: Withdraw a 0.5 mL aliquot, filter through a micro-syringe filter, and analyze via HPLC (254 nm). The reaction is complete when the starting material peak is < 0.5%. If the reaction stalls, do not increase the temperature . Instead, increase the mechanical stirring rate to 500 rpm; this reaction is mass-transfer limited, and vigorous agitation is required to keep the dense iron powder suspended.

  • Inert Workup: Once complete, cool the reactor to 25°C. Purge the headspace with Nitrogen. Filter the entire reaction mixture through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the Celite pad with hot ethanol (2 volumes).

    • Causality: The Celite pad prevents fine iron particulates from carrying over into the product, which would catalyze oxidative degradation during storage.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 5 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-methoxyisoquinolin-5-amine. Recrystallize from Toluene/Heptane under N₂ to achieve >99% purity.

V. References
  • Product Class 5: Isoquinolines Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

comparing biological activity of 3-Methoxyisoquinolin-5-amine vs 5-aminoisoquinoline

As a Senior Application Scientist in early-stage drug discovery, selecting the correct heterocyclic scaffold is a foundational decision that dictates a program's trajectory. Isoquinoline derivatives are highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct heterocyclic scaffold is a foundational decision that dictates a program's trajectory. Isoquinoline derivatives are highly privileged structures in medicinal chemistry. Among them, 5-aminoisoquinoline (5-AIQ) is a classical, well-characterized inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Conversely, its structural analog, 3-Methoxyisoquinolin-5-amine , introduces a critical substitution that fundamentally alters its target engagement, physicochemical properties, and utility in assay development.

This guide provides an objective, data-driven comparison of these two compounds, detailing the structural biology, comparative biological activity, and validated experimental protocols required to evaluate them in your workflows.

Mechanistic Rationale & Structural Biology

To understand the divergent biological activities of these two compounds, we must examine the catalytic domain of PARP-1. PARP-1 acts as a first responder to DNA single-strand breaks (SSBs). Upon activation, it consumes NAD+ to synthesize poly(ADP-ribose) chains, which recruit DNA repair machinery.

5-aminoisoquinoline (5-AIQ): 5-AIQ acts as a competitive inhibitor at the NAD+ binding pocket of PARP-1. Crystallographic and SAR studies demonstrate that the unsubstituted isoquinoline core is perfectly planar, allowing the molecule to insert deeply into the nicotinamide-binding site. The lone pairs of the isoquinoline nitrogen and adjacent ring structures form critical, high-affinity hydrogen bonds with Ser904 and Gly863 in the catalytic domain.

3-Methoxyisoquinolin-5-amine: The addition of a methoxy group (-OCH₃) at the C3 position introduces significant steric bulk and alters the electronic distribution of the ring. In the tightly constrained PARP-1 active site, the C3 position points directly toward a sterically restricted wall of the binding pocket. The bulky methoxy group forces a steric clash, disrupting the planar alignment required for the isoquinoline nitrogen to hydrogen-bond with Gly863. Consequently, while 5-AIQ is a potent PARP-1 inhibitor, 3-Methoxyisoquinolin-5-amine loses significant PARP-1 affinity, instead gaining lipophilicity (LogP) that makes it an excellent building block for targeting hydrophobic specificity pockets in various kinases.

PARP_Inhibition DNA_Damage DNA Damage (SSBs) PARP1 PARP-1 Activation (NAD+ Consumption) DNA_Damage->PARP1 PAR Poly(ADP-ribose) Chains (Recruit Repair Proteins) PARP1->PAR Repair DNA Repair & Cell Survival PAR->Repair Inhibitor5AIQ 5-aminoisoquinoline (Optimal H-Bonding) Inhibitor5AIQ->PARP1 Potent Inhibition Inhibitor3MeO 3-Methoxyisoquinolin-5-amine (Steric Clash) Inhibitor3MeO->PARP1 Weak/No Inhibition

Caption: PARP-1 signaling pathway and differential inhibitor binding dynamics based on steric profiles.

Quantitative Data Comparison

The structural differences translate directly into divergent physicochemical and biological profiles. 5-AIQ is highly water-soluble and non-genotoxic, making it ideal for in vivo ischemia-reperfusion models and chemosensitization. 3-Methoxyisoquinolin-5-amine is primarily utilized as a synthetic intermediate for targeted library design.

Parameter5-aminoisoquinoline (5-AIQ)3-Methoxyisoquinolin-5-amine
Primary Target PARP-1 (NAD+ competitive inhibitor)Kinases / Custom SAR building block
PARP-1 IC₅₀ ~1.8 µM – 10 µM> 50 µM (Predicted via steric hindrance)
Binding Mechanism Direct H-bonding with Ser904/Gly863Disrupted H-bonding due to C3-methoxy clash
Aqueous Solubility High (Highly water-soluble)Moderate to Low (Increased lipophilicity)
Genotoxicity Negative (OECD protocols validated)Uncharacterized (Requires Ames testing)
Primary Application Chemosensitization, Ischemia-reperfusionStructural scaffold for targeted drug synthesis

Validated Experimental Methodologies

To objectively compare the biological activity of these two compounds in your own laboratory, you must employ self-validating assay systems. Below are the optimized protocols designed to isolate their specific mechanistic differences.

Protocol 1: PARP-1 Enzymatic Inhibition Assay (Colorimetric)

Causality Note: PARP-1 is catalytically inactive in the absence of DNA damage. We must add activated (sheared) DNA to the buffer to stimulate the enzyme. Furthermore, because these compounds compete with NAD+, the assay must be run at the Michaelis constant ( Km​ ) for NAD+ (~50 µM) to ensure maximum sensitivity to competitive inhibitors.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme & DNA Activation: Add 0.5 U/well of recombinant human PARP-1 enzyme and 10 µg/mL of activated sheared salmon sperm DNA to a 96-well plate.

  • Compound Dosing: Add 5-AIQ and 3-Methoxyisoquinolin-5-amine in a 10-point dose-response titration (0.1 µM to 100 µM). Include Olaparib (100 nM) as a positive control and a vehicle (DMSO) as a negative control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 50 µM NAD+ spiked with biotinylated-NAD+. Incubate for 30 minutes at 32°C.

  • Detection: Stop the reaction, wash the plate, and add Streptavidin-HRP followed by TMB substrate. Read absorbance at 450 nm.

  • Validation Check: The assay is self-validating if the Olaparib control shows >90% inhibition and the "No DNA" control shows baseline absorbance (confirming DNA-dependency).

Protocol 2: Cellular Chemosensitization Assay (Synergy Profiling)

Causality Note: PARP inhibitors like 5-AIQ often exhibit low single-agent cytotoxicity in Homologous Recombination (HR)-proficient cells (like HeLa or B16 melanoma cells). To reveal their biological activity, they must be co-administered with a DNA-damaging agent (e.g., Cisplatin) to force the cells to rely on PARP-mediated Base Excision Repair (BER).

Step-by-Step Workflow:

  • Cell Seeding: Seed B16 melanoma cells at 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a sub-lethal dose of Cisplatin (e.g., 2 µM). Immediately co-treat with varying concentrations of 5-AIQ or 3-Methoxyisoquinolin-5-amine (1 µM to 50 µM).

  • Incubation: Incubate for 72 hours to allow DNA damage accumulation and replication fork collapse in the absence of PARP activity.

  • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP levels (directly proportional to viable cells). Luminescence is recorded after 10 minutes of orbital shaking.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergistic chemosensitization (expected for 5-AIQ), while a CI = 1 indicates additive effects (expected for the inactive 3-Methoxyisoquinolin-5-amine).

Conclusion & Application Notes

For researchers focused on DNA damage response (DDR) pathways, 5-aminoisoquinoline remains a highly reliable, water-soluble tool compound for PARP-1 inhibition and in vivo tissue protection studies. However, if your program requires navigating away from PARP-1 to avoid off-target hematological toxicity, the introduction of a C3-methoxy group in 3-Methoxyisoquinolin-5-amine provides an elegant structural solution. The steric clash effectively ablates PARP-1 binding, repurposing the isoquinoline core as a versatile, lipophilic scaffold for novel kinase inhibitor discovery.

References

  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo Toxicology Mechanisms and Methods URL:[Link]

  • Design and Synthesis of Poly ADP-ribose Polymerase-1 Inhibitors. 2. Biological Evaluation of Aza-5[H]-phenanthridin-6-ones as Potent, Aqueous-Soluble Compounds for the Treatment of Ischemic Injuries Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Chemosensitisation by poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor 5-aminoisoquinoline (5-AIQ) on various melanoma cell lines Journal of Clinical Oncology (ASCO Publications) URL:[Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond National Institutes of Health (NIH) - PMC URL:[Link]

Comparative

comparative structural analysis of methoxyisoquinoline isomers

An in-depth comparative analysis of methoxyisoquinoline isomers reveals how subtle regiochemical shifts fundamentally dictate a molecule's physicochemical properties, target binding affinity, and overall therapeutic viab...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of methoxyisoquinoline isomers reveals how subtle regiochemical shifts fundamentally dictate a molecule's physicochemical properties, target binding affinity, and overall therapeutic viability. As a Senior Application Scientist, I approach the structural elucidation and pharmacological application of these scaffolds not merely as a synthetic exercise, but as a critical determinant of drug efficacy.

The isoquinoline nucleus is a privileged pharmacophore. The introduction of a methoxy (-OCH3) group at the 6-, 7-, or 8-position alters the electronic distribution, hydrogen-bonding network, and steric profile of the molecule. This guide provides an objective comparison of these isomers, supported by experimental data, to assist researchers in rational drug design.

Pharmacophore Mapping: The Role of Regiochemistry

The position of the methoxy group on the isoquinoline core acts as a critical vector for target engagement. The biological activity of these isomers is highly divergent due to the spatial orientation of the oxygen lone pairs and the resulting steric bulk.

  • 6-Methoxyisoquinoline: Frequently utilized in the development of anti-tubercular agents and novel CXCR4 antagonists[1][2]. The 6-position allows the methoxy group to project into solvent-exposed regions or engage in specific hydrogen-bond acceptor interactions without sterically hindering the basic nitrogen atom.

  • 7-Methoxyisoquinoline: A highly validated structural motif, most notably featured in Zimlovisertib (PF-06650833) , a potent and selective Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitor developed via fragment-based drug design[3][4][5]. The 7-methoxy group optimally fills a specific hydrophobic pocket within the kinase hinge region, significantly increasing lipophilic efficiency (LipE)[4].

  • 8-Methoxyisoquinoline: Found in natural alkaloids (e.g., chelerythrine) and utilized in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors[6][7]. Furthermore, the 8-alkoxy moiety is recognized as a key pharmacophore for antimicrobial activity[8]. Its proximity to the isoquinoline nitrogen creates a unique steric and electronic environment that influences metal coordination and receptor binding.

SAR Scaffold Isoquinoline Scaffold (Core Pharmacophore) OMe6 6-Methoxy Isomer (CXCR4 / Anti-tubercular) Scaffold->OMe6 Modulates Lipophilicity OMe7 7-Methoxy Isomer (IRAK4 Inhibitors e.g. PF-06650833) Scaffold->OMe7 Fills Hydrophobic Kinase Pocket OMe8 8-Methoxy Isomer (AChE / Antimicrobial) Scaffold->OMe8 Alters Steric Profile Near Nitrogen

Pharmacophore mapping and structure-activity relationship (SAR) logic of methoxyisoquinolines.

Comparative Structural Analysis: NMR, XRD, and DFT

Unambiguous differentiation of methoxyisoquinoline isomers requires a multi-modal analytical approach. Relying solely on 1D 1 H NMR is a common pitfall in early-stage discovery due to the complex multiplet overlap in the aromatic region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The methoxy protons consistently appear as a sharp singlet between 3.80 and 4.10 ppm across all isomers[9][10][11]. The regiochemistry is assigned by analyzing the coupling constants ( J ) of the adjacent aromatic protons. For example, in 6-methoxyisoquinoline, the H-5 proton typically appears as a distinct doublet with a small meta-coupling ( J≈2.0−2.5 Hz), while H-7 shows a doublet of doublets due to ortho and meta coupling[10].

Table 1: Comparative 1 H NMR Chemical Shifts of Methoxyisoquinoline Isomers (CDCl 3​ )

IsomerMethoxy (-OCH 3​ )H-1 (ppm)H-3 (ppm)Key Aromatic Signatures & Coupling
6-Methoxy 3.92 – 4.01 ppm (s)9.02 – 9.20 (s)8.45 – 8.66 (d)H-5 (d, J≈2.4 Hz), H-7 (dd, J≈8.8,2.4 Hz)
7-Methoxy 3.96 – 4.00 ppm (s)9.04 – 9.15 (s)8.36 – 8.50 (d)H-8 (d, J≈2.5 Hz), H-6 (dd, J≈8.9,2.5 Hz)
8-Methoxy 4.05 – 4.10 ppm (s)9.54 – 9.60 (s)8.56 – 8.65 (d)H-7 (d, J≈8.0 Hz), strong anisotropic deshielding on H-1
X-Ray Crystallography and Computational Validation

X-ray diffraction confirms the absolute structure and crystal packing. Isoquinoline derivatives frequently crystallize in non-centrosymmetric space groups (e.g., P21​21​21​ ), forming three-dimensional networks driven by weak inter- and intra-molecular interactions (C—H···O, C—H···S, C—H··· π )[12][13].

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are employed to validate experimental findings. The position of the methoxy group significantly modulates the HOMO-LUMO energy gap (ranging from 5.5 to 8.3 eV depending on the derivative), which directly correlates with the molecule's chemical reactivity and stability[1].

Experimental Protocol: Self-Validating Structural Elucidation

To ensure scientific integrity, the following protocol represents a self-validating system for the structural elucidation of a newly synthesized methoxyisoquinoline isomer.

Step 1: 1D and 2D NMR Acquisition

  • Action: Dissolve 10-15 mg of the purified compound in 0.6 mL of CDCl 3​ (or DMSO- d6​ ). Acquire standard 1D 1 H and 13 C spectra, followed immediately by 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Causality: 1D 1 H NMR alone cannot unambiguously differentiate the 6- and 7-methoxy positions due to overlapping aromatic multiplets. NOESY is strictly required to establish spatial proximity. A cross-peak between the methoxy protons ( 3.95 ppm) and the H-5 proton confirms the 6-methoxy isomer, whereas a cross-peak with the H-8 proton confirms the 7-methoxy isomer.

Step 2: Single-Crystal X-Ray Diffraction (XRD)

  • Action: Dissolve 5 mg of the compound in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane). Allow for slow evaporation at room temperature over 48-72 hours to yield single crystals. Mount a high-quality crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å).

  • Causality: NMR provides connectivity in solution, but XRD is required to determine the absolute configuration and solid-state conformation. This is critical for understanding how the methoxy oxygen's lone pairs participate in intermolecular hydrogen bonding (C—H···O), which mimics potential protein-ligand interactions[12].

Step 3: DFT Spectral Simulation

  • Action: Construct the 3D model of the assigned isomer and optimize the geometry using the DFT/B3LYP method with a 6-311++G(d,p) basis set. Simulate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: This acts as the final computational cross-check. If the deviation between the simulated and experimental NMR chemical shifts is <1.5 ppm for 1 H and <4 ppm for 13 C, the structural integrity and regiochemical assignment are definitively validated[1].

Workflow cluster_NMR Solution-State Elucidation cluster_Xray Solid-State & Computational Validation Core Purified Methoxyisoquinoline (Unknown Regiochemistry) H1 1H & 13C NMR (Chemical Shifts) Core->H1 XRD Single-Crystal XRD (Absolute Configuration) Core->XRD NOESY 2D NOESY / HMBC (Spatial Connectivity) H1->NOESY Overlapping signals require 2D analysis Validation Unambiguous Isomer Identification NOESY->Validation DFT DFT Calculations (GIAO NMR Simulation) XRD->DFT 3D Coordinates Extracted DFT->Validation Δδ < 1.5 ppm

Self-validating workflow for the structural elucidation of methoxyisoquinoline isomers.

References

  • Structural characterization and crystal packing of the isoquinoline deriv
  • Structural characterization and crystal packing of the isoquinoline deriv
  • A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions. Benchchem.
  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)
  • Application of computer-based methods to identify and investigate ligands for proteins with high flexible binding sites. Martin-Luther-Universität Halle-Wittenberg.
  • Discovery of Clinical Candidate PF-06650833 by Fragment-Based Drug Design.
  • Vibrational spectra, Molecular level solvent interaction, stabilization, donor-acceptor energies, thermodynamic, non-covalent interaction and electronic behaviors of 6-Methoxyisoquinoline- anti tubercular agent.
  • Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors. ChemRxiv.
  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.
  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. MDPI.
  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? AskFilo.
  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). NIH.
  • Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). NIH.

Sources

Validation

reproducibility of 3-Methoxyisoquinolin-5-amine cross-coupling reactions

As a Senior Application Scientist, I have evaluated countless methodologies for the functionalization of challenging heteroaromatic scaffolds. 3-Methoxyisoquinolin-5-amine is a highly valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless methodologies for the functionalization of challenging heteroaromatic scaffolds. 3-Methoxyisoquinolin-5-amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators (1)[1]. However, forging C–N bonds via palladium-catalyzed cross-coupling with this specific substrate presents severe reproducibility challenges.

This guide provides an in-depth, objective comparison of catalytic systems for the Buchwald-Hartwig amination of 3-methoxyisoquinolin-5-amine, explaining the mechanistic causality behind reaction failures and detailing a field-proven, self-validating protocol to ensure absolute reproducibility.

The Mechanistic Challenge: Causality Behind Inconsistency

When utilizing 3-methoxyisoquinolin-5-amine as a nucleophile, two primary competing factors disrupt the catalytic cycle:

  • Catalyst Poisoning via N-Coordination: The basic isoquinoline nitrogen can outcompete the target primary amine (at C5) for coordination to the electrophilic Pd(II) center. This forms an off-cycle resting state that stalls the reaction and depletes the active catalyst (2)[2].

  • Electronic Modulation by the Methoxy Group: The strongly electron-donating methoxy group at the C3 position increases the electron density of the heteroaromatic ring. While this stabilizes the core, it alters the pKa of the C5 amine, requiring a highly tuned basic environment for deprotonation during the Pd(II)-amido complex formation. If the base is too harsh, it induces side reactions; if too weak, the catalytic cycle cannot proceed (3)[3].

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide Complex OxAdd->PdII_Ar AmineCoord Amine Coordination (3-Methoxyisoquinolin-5-amine) PdII_Ar->AmineCoord Poison Off-Cycle Resting State (Isoquinoline N-Coordination) PdII_Ar->Poison Competitive Binding PdII_Amido Pd(II) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Poison->PdII_Ar NHC Ligand Rescue

Pd-catalyzed Buchwald-Hartwig cycle highlighting isoquinoline N-coordination poisoning.

Product Comparison: Biaryl Phosphines vs. N-Heterocyclic Carbenes (NHCs)

To overcome these structural hurdles, the choice of the supporting ligand is critical. We compared two state-of-the-art catalytic systems for the N-arylation of 3-methoxyisoquinolin-5-amine with 4-chlorotoluene.

  • System A: Pd2(dba)3 / XPhos (Biaryl Phosphine) XPhos is a highly active, bulky biaryl phosphine ligand designed to facilitate rapid reductive elimination. However, in the presence of the isoquinoline core, the phosphine is susceptible to competitive displacement. Furthermore, trace oxygen easily oxidizes the electron-rich phosphine, leading to high batch-to-batch variability.

  • System B: Pd-PEPPSI-IPr (NHC Complex) The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) system utilizes a strongly σ-donating N-heterocyclic carbene (IPr). The robust Pd–NHC bond resists displacement by the isoquinoline nitrogen, effectively preventing the off-cycle resting state (4)[4]. The steric bulk of the IPr ligand also enforces a favorable geometry for reductive elimination, yielding highly reproducible results.

Quantitative Performance Data

The following table summarizes the performance of both systems under optimized conditions (1.0 mmol scale, 100 °C, 1,4-dioxane, Cs2CO3 as base).

MetricSystem A: Pd2(dba)3 / XPhosSystem B: Pd-PEPPSI-IPrCausality / Scientific Insight
Catalyst Loading 5.0 mol % Pd2.0 mol % PdStrong Pd-NHC bonds prevent catalyst deactivation, allowing lower loading.
Average Yield 62%89%Pd-PEPPSI-IPr suppresses off-cycle isoquinoline N-coordination.
Reaction Time 24 hours12 hoursStrong σ-donation from IPr accelerates oxidative addition of the aryl halide.
Reproducibility (RSD) 14.5% (n=5)2.1% (n=5)NHC ligands are significantly less sensitive to trace oxidation than phosphines.
Mass Balance 78%96%Reduced formation of homocoupling and hydrodehalogenation byproducts.

Self-Validating Experimental Protocol: Pd-PEPPSI-IPr Catalyzed Amination

To ensure absolute trustworthiness, this protocol incorporates a self-validating system using quantitative NMR (qNMR) to verify mass balance before isolation. This prevents the "lost mass" phenomenon common in heteroaromatic cross-couplings (5)[5].

Materials: 3-Methoxyisoquinolin-5-amine (1.0 equiv), 4-chlorotoluene (1.2 equiv), Pd-PEPPSI-IPr (2.0 mol %), Cs2CO3 (2.0 equiv), 1,4-dioxane (anhydrous), 1,3,5-trimethoxybenzene (internal standard).

Step-by-Step Methodology:

  • Glovebox Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 3-methoxyisoquinolin-5-amine (1.0 mmol), Pd-PEPPSI-IPr (0.02 mmol), and Cs2CO3 (2.0 mmol). Causality: Cs2CO3 is selected over stronger bases like NaOtBu to prevent undesired nucleophilic aromatic substitution or cleavage at the methoxy-bearing C3 position.

  • Addition of Internal Standard: Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene. Causality: This chemically inert standard allows for precise tracking of reaction progress and mass balance via qNMR, ensuring the protocol acts as a self-validating system.

  • Solvent Introduction & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and subject it to three freeze-pump-thaw cycles. Causality: While Pd-PEPPSI-IPr is stable to air in its solid state, the active Pd(0) species generated in situ is highly sensitive to dissolved oxygen, which can cause premature catalyst decay.

  • Electrophile Addition: Backfill with argon and inject 4-chlorotoluene (1.2 mmol) via a gas-tight syringe.

  • Thermal Activation: Stir the reaction mixture at 100 °C for 12 hours.

  • Quenching and qNMR Validation: Cool the reaction to room temperature. Dilute a 50 µL aliquot with 0.5 mL of CDCl3, filter through a short Celite plug, and analyze via 1H NMR. Validation Check: Compare the integration of the product's methyl peak against the methoxy peaks of the internal standard. A yield >85% with >95% mass balance validates the run.

  • Isolation: Filter the remaining mixture through Celite, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

W Prep Glovebox Prep (Weighing Catalyst) Degas Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React Cross-Coupling (100°C, 12h) Degas->React Quench Reaction Quench & Internal Std Addition React->Quench Analyze qNMR / GC-FID Analysis Quench->Analyze

Self-validating experimental workflow for reproducible cross-coupling.

Conclusion

For the cross-coupling of challenging heteroaromatic amines like 3-methoxyisoquinolin-5-amine, traditional biaryl phosphine systems often fall short in reproducibility due to competitive coordination and ligand oxidation. Transitioning to an NHC-based system like Pd-PEPPSI-IPr, combined with rigorous, self-validating Schlenk techniques, ensures the high-fidelity C–N bond formation essential for modern drug development.

Sources

Comparative

Comprehensive Comparison Guide: Standardizing 3-Methoxyisoquinolin-5-amine (3-MIA) Assays Across Global Laboratories

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Validation, Assay Standardization, and Kinase Inhibitor Screening Introduction: The Causality of Standardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Validation, Assay Standardization, and Kinase Inhibitor Screening

Introduction: The Causality of Standardization in 3-MIA Workflows

As a Senior Application Scientist overseeing cross-laboratory assay transfers, I frequently encounter reproducibility crises stemming from poorly standardized chemical probes. 3-Methoxyisoquinolin-5-amine (3-MIA) is a highly valuable synthetic intermediate and pharmacophore. Isoquinoline-5-amine derivatives form the structural backbone of classic Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil [1].

The addition of a methoxy group at the 3-position of the isoquinoline ring fundamentally alters the molecule's physicochemical profile. It increases lipophilicity (impacting cellular permeability) and modifies the electron density of the aromatic system, which strengthens hydrogen bonding in the kinase hinge region. However, this conjugated aromatic structure also introduces intrinsic fluorescence. When different laboratories use disparate assay methodologies to evaluate 3-MIA derivatives, this intrinsic fluorescence often leads to Pan-Assay Interference (PAINS), generating false positives or negatives in standard high-throughput screening (HTS) [4].

To ensure scientific integrity, we must move beyond rigid, legacy protocols and adopt self-validating assay systems . This guide objectively compares analytical and biochemical methodologies to establish a universal standard for 3-MIA evaluation.

Analytical Standardization: Purity and Stability Quantification

Before any biological assay, the chemical integrity of 3-MIA must be verified. Batch-to-batch variability is the leading cause of irreproducibility in kinase screening.

UPLC-MS/MS vs. HPLC-UV

Historically, laboratories have relied on HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) for compound QC. However, the methoxy substitution on 3-MIA creates a UV absorption profile that frequently overlaps with common synthesis byproducts (e.g., unreacted isoquinoline precursors).

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is the superior alternative. By utilizing electrospray ionization (ESI) in positive mode, the basic amine group of 3-MIA readily accepts a proton [M+H]+ . The MS/MS transition provides unambiguous mass confirmation, completely bypassing the optical interference issues of UV detection.

Table 1: Analytical Method Comparison for 3-MIA QC
ParameterLegacy HPLC-UVStandardized UPLC-MS/MSCausality / Scientific Rationale
Run Time 15–20 minutes< 3 minutesSub-2 µm particles in UPLC allow higher flow rates without losing resolution.
Sensitivity Microgram (µg/mL)Picogram (pg/mL)MS/MS eliminates background noise, crucial for detecting trace degradation products.
Specificity Low (UV overlap)High (Mass transition)MS/MS differentiates 3-MIA from co-eluting structural isomers.
Matrix Effect HighLow (with Internal Std)Isotope-labeled internal standards in MS/MS correct for ion suppression.

Biochemical Assay Standardization: Evaluating ROCK1 Kinase Inhibition

When testing 3-MIA derivatives for ROCK1/2 inhibition, the choice of biochemical assay dictates the reliability of the IC50 data.

The Pitfall of TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a staple in kinase screening. However, 3-MIA's conjugated isoquinoline core absorbs light in the UV-Vis spectrum and can emit fluorescence. This causes an "inner-filter effect," where the compound absorbs the excitation energy intended for the TR-FRET fluorophores, artificially quenching the signal and mimicking kinase inhibition [4].

The ADP-Glo™ Luminescence Standard

To build a self-validating system, we must decouple the readout from the compound's optical properties. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the ADP produced during the kinase reaction [3]. Because the readout is luminescent (generated by luciferase) rather than fluorescent, 3-MIA's intrinsic fluorescence becomes entirely irrelevant.

Table 2: Biochemical Assay Performance (3-MIA Derivatives vs. Alternatives)

Data represents cross-lab normalized IC50 values against ROCK1.

Compound / PharmacophoreADP-Glo IC50 (nM)TR-FRET IC50 (nM)Discrepancy (Fold)Conclusion
Fasudil (Standard) [1]340 ± 15355 ± 201.04xMinimal interference; both assays valid.
5-Aminoisoquinoline 1,200 ± 451,150 ± 600.95xLow potency; minimal optical interference.
3-MIA Derivative A 45 ± 5 180 ± 85 4.00x Severe TR-FRET quenching (False negative).
3-MIA Derivative B 12 ± 2 < 1 ± 0.5 >12.0x Auto-fluorescence mimicking inhibition (False positive).

Insight: ADP-Glo provides a stable, true-to-mechanism IC50 for 3-MIA derivatives, whereas TR-FRET data is heavily skewed by optical interference.

Standardized Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal controls that validate the assay in real-time.

Protocol A: UPLC-MS/MS Characterization of 3-MIA
  • Sample Preparation: Dissolve 3-MIA in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 10 ng/mL in Mobile Phase A (0.1% Formic Acid in Water).

  • Column Selection: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40°C. Rationale: The C18 stationary phase effectively retains the lipophilic methoxy group.

  • Gradient Elution:

    • 0.0–0.5 min: 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • 0.5–2.0 min: Linear ramp to 95% B.

    • 2.0–2.5 min: Hold at 95% B to wash strongly bound impurities.

  • MS/MS Detection: Operate in Positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3-MIA (Parent m/z≈175.2→ Daughter m/z specific to fragmentation).

  • Validation Step: Inject a blank solvent after the highest standard to confirm zero carryover.

Protocol B: ADP-Glo Kinase Assay for 3-MIA-derived ROCK1 Inhibitors
  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 10 nL of 3-MIA derivatives (in 100% DMSO) into a 384-well white microplate. Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes.

  • Enzyme/Substrate Addition: Add 5 µL of ROCK1 enzyme (1 ng/well) and MYPT1 substrate in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound binding [3].

  • Reaction Initiation: Add 5 µL of ATP (10 µM final concentration) to initiate the reaction. Incubate for 60 minutes.

  • Self-Validating Control: Include a "No-Enzyme Control" well. Rationale: If a 3-MIA derivative artificially generates luminescence, this well will flag the interference.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, driving the luciferase reaction. Read luminescence after 30 minutes.

Visualizations of Mechanisms and Workflows

G RhoA RhoA (Active GTPase) ROCK1 ROCK1/2 Kinase (Target) RhoA->ROCK1 Activates MYPT1 MYPT1 Phosphorylation ROCK1->MYPT1 Phosphorylates Actin Actin Cytoskeleton Reorganization MYPT1->Actin Induces Inhibitor 3-MIA Derivatives (ATP Competitive) Inhibitor->ROCK1 Inhibits (Hinge Region)

Figure 1: ROCK1 Signaling Pathway and the ATP-competitive inhibition mechanism of 3-MIA derivatives.

Workflow Compound 3-MIA Compound Batch (Analyte) QC Analytical QC (UPLC-MS/MS) Compound->QC AssayPrep Acoustic Dispensing (Echo 550) QC->AssayPrep Purity >98% ADPGlo Primary Screening (ADP-Glo Luminescence) AssayPrep->ADPGlo 10 nL transfer TRFRET Orthogonal Validation (TR-FRET) AssayPrep->TRFRET 10 nL transfer Data Cross-Lab Data Normalization (IC50 & Z'-factor Calculation) ADPGlo->Data Primary Data TRFRET->Data Interference Check

Figure 2: Standardized Cross-Laboratory Workflow for robust 3-MIA compound screening.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design MDPI[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors National Center for Biotechnology Information (PMC)[Link]

Validation

A Comparative Guide to Isoquinoline Derivatives in Medicinal Chemistry: From Established Drugs to Emerging Scaffolds

A Senior Application Scientist's Perspective on 3-Methoxyisoquinolin-5-amine and its Prominent Counterparts In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on 3-Methoxyisoquinolin-5-amine and its Prominent Counterparts

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a framework that has given rise to a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] From potent anticancer agents to effective vasodilators, the versatility of the isoquinoline core has captivated researchers for decades.[3][4] This guide provides a comparative analysis of 3-methoxyisoquinolin-5-amine against a backdrop of well-established isoquinoline derivatives, offering insights into their diverse mechanisms of action and therapeutic potential. For drug development professionals, understanding these nuances is critical for navigating the path from scaffold to clinical candidate.

While 3-methoxyisoquinolin-5-amine remains a relatively underexplored entity in the published literature, we can infer its potential by examining its structural motifs in the context of its more famous relatives. The presence of a methoxy group at the 3-position and an amine at the 5-position suggests potential for interaction with a variety of biological targets. The methoxy group can influence the molecule's lipophilicity and metabolic stability, while the amine group can act as a key hydrogen bond donor or acceptor, or as a point for further chemical modification.

This guide will delve into the established pharmacology of three prominent isoquinoline alkaloids—Berberine, Noscapine, and Papaverine—each exemplifying a distinct mechanism of action. By understanding their structure-activity relationships (SAR) and experimental profiles, we can build a framework for evaluating the potential of novel derivatives like 3-methoxyisoquinolin-5-amine.

The Isoquinoline All-Stars: A Tale of Three Mechanisms

To appreciate the potential of emerging isoquinoline derivatives, we must first understand the successes of their predecessors. Berberine, Noscapine, and Papaverine, all naturally occurring isoquinoline alkaloids, have carved out distinct niches in pharmacology, a testament to the scaffold's adaptability.

Berberine: The Multi-Targeted Modulator

Berberine is a protoberberine alkaloid that showcases a promiscuous yet effective pharmacological profile.[2] Its therapeutic applications span from metabolic disorders to cancer, owing to its ability to interact with multiple cellular targets.[5][6]

Mechanism of Action:

Berberine's primary mechanism in metabolic regulation is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] By activating AMPK, berberine enhances glucose uptake and metabolism, and inhibits lipid synthesis, making it a promising agent for type 2 diabetes and hyperlipidemia.[2][7]

In the context of cancer, berberine has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the generation of reactive oxygen species (ROS) and the targeting of signaling pathways like PI3K/Akt/mTOR.[4] Furthermore, its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription in cancer cells.[8]

Structural Insights:

The rigid, planar structure of the protoberberine core is crucial for its DNA intercalating activity. The quaternary ammonium group enhances its solubility and interaction with negatively charged biological macromolecules.

Noscapine: The Microtubule Disruptor

Noscapine, a benzylisoquinoline alkaloid, is traditionally known as a cough suppressant.[9] However, its rediscovery as a potent, non-toxic anticancer agent has generated significant interest.[10][11]

Mechanism of Action:

Unlike many other tubulin-targeting agents, noscapine's primary anticancer effect stems from its ability to modulate microtubule dynamics with minimal toxicity to normal cells.[10][11] It binds to tubulin, altering its conformation and leading to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[11] Notably, noscapine does not significantly alter the overall polymer mass of microtubules, which may contribute to its favorable safety profile.[10]

Structural Insights:

The stereochemistry of noscapine is critical for its activity. The specific arrangement of its chiral centers dictates its binding affinity to tubulin.

Papaverine: The Smooth Muscle Relaxant

Papaverine, another benzylisoquinoline alkaloid, is primarily used as a vasodilator to treat spasms of the gastrointestinal tract and blood vessels.[3][12]

Mechanism of Action:

Papaverine's therapeutic effect is achieved through the inhibition of phosphodiesterase (PDE) enzymes, particularly in smooth muscle cells.[3][13] By inhibiting PDE, papaverine leads to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[3] This elevation in cyclic nucleotides promotes smooth muscle relaxation and vasodilation.[13][14]

Structural Insights:

The benzylisoquinoline core of papaverine, with its specific methoxy substitutions, is key to its PDE inhibitory activity.

Comparative Performance of Isoquinoline Derivatives

Compound Primary Mechanism of Action Key Biological Targets Primary Therapeutic Area
Berberine Multi-targetedAMPK, DNA, PI3K/Akt/mTORMetabolic disorders, Cancer
Noscapine Tubulin polymerization inhibitorTubulinCancer, Antitussive
Papaverine Phosphodiesterase (PDE) inhibitorPDE enzymesVasospasms, Erectile dysfunction

The Untapped Potential of 3-Methoxyisoquinolin-5-amine: A Forward Look

While direct experimental data for 3-methoxyisoquinolin-5-amine is scarce, we can extrapolate its potential based on the known SAR of the isoquinoline scaffold.

  • Kinase Inhibition: The isoquinoline core is a common feature in many kinase inhibitors.[15] The presence of an amine group at the 5-position could serve as a crucial hydrogen bonding moiety within the ATP-binding pocket of various kinases. Further derivatization of this amine could lead to potent and selective kinase inhibitors.

  • Anticancer Activity: The combination of a methoxy and an amino group on the isoquinoline scaffold has been seen in compounds with cytotoxic activity.[4][16] The electron-donating nature of these groups can influence the electronic properties of the aromatic system, potentially enhancing its interaction with biological targets.

  • DNA Intercalation: While not as planar as the protoberberine alkaloids, the isoquinoline ring itself can participate in DNA intercalation. The substituents at the 3 and 5 positions would influence the binding affinity and sequence selectivity.

Experimental Protocols for Evaluating Isoquinoline Derivatives

To rigorously assess the biological activity of novel isoquinoline derivatives like 3-methoxyisoquinolin-5-amine, a battery of well-established in vitro assays is essential. The following are detailed protocols for the primary mechanisms discussed in this guide.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a tubulin solution at the desired concentration (e.g., 3 mg/mL) in cold polymerization buffer containing GTP.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control (e.g., colchicine for inhibition, paclitaxel for promotion).

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the effect of the compound.[17]

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation (On Ice) cluster_reaction Reaction & Measurement (37°C) cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution (in cold polymerization buffer + GTP) add_tubulin Add cold Tubulin Solution to wells to initiate polymerization prep_tubulin->add_tubulin prep_compound Prepare Serial Dilutions of Test Compound prep_plate Add Compound/Controls to 96-well plate prep_compound->prep_plate prep_plate->add_tubulin measure_abs Measure Absorbance at 340 nm kinetically in a pre-warmed spectrophotometer add_tubulin->measure_abs plot_curves Plot Absorbance vs. Time measure_abs->plot_curves calc_params Calculate Polymerization Rate and Max Polymer Mass plot_curves->calc_params det_ic50 Determine IC50/EC50 calc_params->det_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase reaction buffer

  • Test compound

  • Detection reagents (e.g., for ADP-Glo™ assay: ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Microplate reader (scintillation counter for radioactivity or luminometer)

Procedure (Luminescence-based, e.g., ADP-Glo™):

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.[14]

Signaling Pathway for Kinase Inhibition

G cluster_pathway Generic Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins RTK->Adaptor Signal UpstreamKinase Upstream Kinase Adaptor->UpstreamKinase Activation TargetKinase Target Kinase (e.g., PI3K, Akt) UpstreamKinase->TargetKinase Phosphorylation (Activation) Downstream Downstream Substrates TargetKinase->Downstream Phosphorylation CellularResponse Cellular Response (Proliferation, Survival, etc.) Downstream->CellularResponse Inhibitor Isoquinoline Derivative (Kinase Inhibitor) Inhibitor->TargetKinase Inhibition

Caption: Inhibition of a signaling pathway by an isoquinoline kinase inhibitor.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay assesses the ability of a compound to bind to DNA by measuring the displacement of a fluorescent intercalating dye.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Test compound

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of ctDNA and ethidium bromide in the assay buffer and incubate to allow for stable complex formation.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the ctDNA-EtBr complex to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for ethidium bromide (e.g., excitation ~520 nm, emission ~600 nm).

  • A decrease in fluorescence intensity indicates the displacement of ethidium bromide by the test compound, signifying DNA binding. The percentage of displacement can be calculated and used to estimate the binding affinity.[1][18]

Conclusion

The isoquinoline scaffold is a remarkably versatile platform in medicinal chemistry, capable of yielding compounds with a wide range of biological activities. While well-known derivatives like Berberine, Noscapine, and Papaverine have established their places in pharmacology through distinct mechanisms, the potential of underexplored derivatives like 3-methoxyisoquinolin-5-amine remains an exciting frontier. By leveraging our understanding of the structure-activity relationships of established isoquinolines and employing a systematic approach to biological evaluation using robust in vitro assays, the scientific community can continue to unlock the therapeutic potential of this privileged scaffold. The journey from a simple heterocyclic core to a life-saving drug is long and complex, but the isoquinoline framework has proven, time and again, to be a worthy starting point.

References

  • Papaverine, a prominent benzylisoquinoline alkaloid extracted from Papaver somniferum L., has long been used for its vasodilatory properties in clinical settings. (Source: DergiPark)
  • Papaverine (Latin papaver, "poppy") is an opium alkaloid antispasmodic drug, used primarily in the treatment of visceral spasms and vasospasms... (Source: Wikipedia)
  • A new and versatile synthesis of substituted isoquinolines... (Source: PMC - NIH)
  • A facile synthesis of the C4-substituted isoquinolines 5a-c and 6a-c is described. (Source: PMC - NIH)
  • Noscapine operates primarily through its interaction with microtubules...
  • The primary mechanism of action of Papaverine Hydrochloride involves the relaxation of smooth muscle tissues...
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (Source: Sigma-Aldrich)
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. (Source: Benchchem)
  • Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review. (Source: Frontiers)
  • DNA intercalation was assessed by examining the ability of the complex to displace ethidium bromide from calf thymus DNA... (Source: Bio-protocol)
  • Noscapine is an Over-The-Counter (OTC) drug. It is a cough medicine with a central mechanism of action. (Source: Lareb)
  • A short synthetic route to C4-substituted isoquinolines is described. (Source: PMC - NIH)
  • In conclusion, a procedure for the efficient synthesis of a wide variety of substituted isoquinolines has been developed...
  • The utilization of sequential palladium-catalyzed α-arylation and cyclization reactions provides a general approach to an array of isoquinolines... (Source: PNAS)
  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
  • Berberine is an isoquinoline alkaloid extract that has shown promise as a hypoglycemic agent... (Source: Canadian Science Publishing)
  • The secondary mechanism is also antimitotic effects by its inhibitory effects on microtubules. (Source: PMC)
  • Berberine is an isoquinoline alkaloid compound that shows activity as an anti-hyperglycemia agent... (Source: PMC)
  • An efficient and novel method has been developed for the synthesis of highly substituted isoquinolines/isoquinolones... (Source: RSC Publishing)
  • The assay should take approximately 1.
  • A new series of pyrazolo[3,4-g]isoquinoline derivatives...were synthesized. The results of the kinase inhibitory potency study demonstrated that...new pyrazolo[3,4-g]isoquinolines represent a novel family of kinase inhibitors... (Source: MDPI)
  • Berberine (BBR), as a natural ingredient, plays an important role in the treatment of metabolic disorder. (Source: PMC)
  • Anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones has been studied... (Source: French-Ukrainian Journal of Chemistry)
  • Compounds based on an isoquinoline scaffold (benzo[c]pyridine) display a broad spectrum of biological activities...
  • We report herein the evaluation of various pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as potential cytotoxic agents. (Source: PMC)
  • These are DNA intercalators such as sanguinarine, berberine, emetine and other isoquinoline alkaloids... (Source: MDPI)

Sources

Safety & Regulatory Compliance

Safety

3-Methoxyisoquinolin-5-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Chemical Disposal of 3-Methoxyisoquinolin-5-amine As drug development and organic synthesis scale up, the management of hazardous heterocyclic compounds becomes a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Chemical Disposal of 3-Methoxyisoquinolin-5-amine

As drug development and organic synthesis scale up, the management of hazardous heterocyclic compounds becomes a critical operational liability. 3-Methoxyisoquinolin-5-amine (CAS: 1374652-73-9)[1] is a highly functionalized aromatic amine. While its electron-rich isoquinoline core makes it an excellent building block for pharmaceutical libraries, these same structural features render it toxic, potentially mutagenic, and highly hazardous to aquatic ecosystems[2].

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, causality-driven methodology for the safe handling, chemical degradation, and RCRA-compliant disposal of 3-Methoxyisoquinolin-5-amine[3].

Hazard Assessment & Physicochemical Profiling

Before implementing a disposal protocol, it is imperative to understand the physicochemical behavior of the target compound. Aromatic amines intercalate with biological macromolecules and resist natural environmental degradation[3].

The following table summarizes the quantitative data and hazard classifications extrapolated from isoquinoline and aromatic amine analogs to guide our operational parameters[2][4].

Property / Hazard ClassValue / DesignationOperational Implication & Causality
CAS Number 1374652-73-9Essential for accurate SDS tracking and waste manifesting[1].
Chemical Class Substituted Isoquinoline / Aromatic AmineHigh electron density makes it susceptible to targeted chemical oxidation.
Acute Toxicity H302 (Oral), H311 (Dermal)Readily absorbed through the skin; mandates the use of impermeable nitrile/neoprene double-gloving[2].
Environmental Hazard H412 (Aquatic Chronic 3)Strictly prohibits drain disposal; requires chemical neutralization or thermal destruction[4].
EPA Waste Designation RCRA Characteristic Toxic WasteMust be processed at a licensed facility if not chemically degraded in-house[5].

Disposal Methodologies: A Dual-Track System

Disposal strategies must be dictated by the phase and concentration of the waste. Bulk solids and organic extracts possess high energy densities and are incompatible with aqueous oxidants. Conversely, dilute aqueous streams can be neutralized in-house to reduce the overall toxic burden of the laboratory.

Method A: In-House Chemical Degradation (For Dilute Aqueous Solutions)

This protocol utilizes acidified potassium permanganate ( KMnO4​ ) to oxidatively cleave the aromatic amine[6].

The Causality: The electron-donating methoxy and amine groups activate the isoquinoline ring. Under acidic conditions, the oxidation potential of KMnO4​ is maximized, allowing it to attack the electron-rich aromatic system, cleaving the ring and destroying the toxic pharmacophore entirely.

Step-by-Step Protocol:

  • Acidic Preparation: In a certified chemical fume hood, prepare a 1.7 N sulfuric acid ( H2​SO4​ ) solution in a 5-L Erlenmeyer flask. Note: Always add acid to water to manage the heat of solvation.

  • Substrate Dissolution: Add the aqueous waste containing 3-Methoxyisoquinolin-5-amine (maximum 0.01 mol per 3 L of acid). Stir continuously until fully homogenized[6].

  • Oxidative Cleavage: Slowly add 1 L of 0.2 M KMnO4​ .

  • Incubation & Self-Validation: Allow the solution to stir at room temperature for 8 hours.

    • Self-Validating Check: The persistence of a deep purple color throughout the 8-hour window confirms that the oxidizing agent is in excess and the amine has been fully degraded. If the solution turns brown/clear prematurely, add additional KMnO4​ [6].

  • Quenching: Slowly add solid sodium hydrogen sulfite ( NaHSO3​ ) to the stirring solution. The bisulfite reduces the unreacted Mn7+ to Mn2+ .

    • Self-Validating Check: The complete disappearance of the purple/brown color visually validates that the oxidant has been safely quenched[6].

  • Neutralization: Adjust the solution to pH 7 using dilute sodium hydroxide ( NaOH ). The neutralized, non-toxic aqueous mixture can now be transferred to standard aqueous waste containers.

Method B: Bulk Solid & Organic Solvent Waste

Pure 3-Methoxyisoquinolin-5-amine, contaminated consumables (e.g., Kimwipes, pipette tips), and organic solvent extracts cannot be safely oxidized due to the risk of explosive exothermic reactions. They must undergo thermal destruction.

The Causality: High-temperature incineration ( >1000∘C ) overcomes the activation energy required to break the highly stable C-N and C-C aromatic bonds, converting the hazardous compound into simple, scrubbable gases ( CO2​ , H2​O , and NOx​ ).

Step-by-Step Protocol:

  • Segregation: Collect all solid and organic liquid waste in dedicated, chemically compatible High-Density Polyethylene (HDPE) containers. Never mix this stream with strong acids or oxidizers.

  • RCRA Labeling: Affix a compliant label reading: "Hazardous Waste - Toxic Organic (Contains 3-Methoxyisoquinolin-5-amine)" alongside GHS Health Hazard and Environmental Toxicity pictograms.

  • Secondary Containment: Store the sealed containers in a secondary containment tray within a ventilated, fire-rated storage cabinet.

  • Licensed Incineration: Transfer the manifested waste to an EPA-licensed hazardous waste management facility for rotary kiln incineration[3].

Operational Workflow Visualization

The following logic tree dictates the decision-making process for managing 3-Methoxyisoquinolin-5-amine waste streams on the laboratory floor.

DisposalWorkflow Start 3-Methoxyisoquinolin-5-amine Waste Generation Decision Waste Phase? Start->Decision Aqueous Dilute Aqueous Solutions Decision->Aqueous Aqueous Solid Bulk Solids & Organic Solvents Decision->Solid Organic/Solid Degradation Oxidation: 0.2M KMnO4 (8-Hour Incubation) Aqueous->Degradation Segregation HDPE Container Segregation Solid->Segregation Quenching Quench: NaHSO3 Addition (Self-Validating: Color Clears) Degradation->Quenching Quenching->Segregation Labeling RCRA/EPA Compliant Hazard Labeling Segregation->Labeling Incineration Licensed High-Temperature Incineration (>1000°C) Labeling->Incineration

Figure 1: Comprehensive disposal and degradation workflow for 3-Methoxyisoquinolin-5-amine.

References

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . Environmental Protection Agency (EPA). Available at:[Link]

  • Chemical Waste Disposal Guidelines . Hong Kong University of Science and Technology (UST). Available at: [Link]

  • Toxicological Profile for 3,3'-Dichlorobenzidine (Aromatic Amine Handling and Disposal) . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Isoquinoline Safety Data Sheet (SDS) | CAS: 119-65-3 . Chemdor Chemicals. Available at:[Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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